(4-Fluorobenzyl)triphenylphosphonium chloride
Description
Properties
IUPAC Name |
(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDAHHYMRXLIP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369940 | |
| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3462-95-1 | |
| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Fluorobenzyl)triphenylphosphonium chloride: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and applications of (4-Fluorobenzyl)triphenylphosphonium chloride, a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds.
Chemical Properties and Identification
This compound is a white solid organic salt. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₅H₂₁ClFP |
| Molecular Weight | 406.86 g/mol |
| CAS Number | 3462-95-1 |
| Appearance | White to off-white solid |
| Melting Point | 310-312 °C |
| Solubility | Soluble in various organic solvents |
Synthesis
The most common method for the synthesis of this compound is the reaction of 4-fluorobenzyl chloride with triphenylphosphine.
Experimental Protocol
Materials:
-
4-Fluorobenzyl chloride
-
Triphenylphosphine
-
Benzene (or toluene as a less hazardous alternative)
-
Anhydrous ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in benzene.
-
To this solution, add 4-fluorobenzyl chloride (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with anhydrous ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
A reported yield for this reaction is approximately 82%.
Spectral Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the phenyl groups of the triphenylphosphine moiety and the 4-fluorobenzyl group.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| P-CH₂ | ~5.5 - 5.8 | Doublet | ~14-16 Hz (²JHP) |
| Aromatic H (4-fluorobenzyl) | ~7.0 - 7.4 | Multiplet | |
| Aromatic H (triphenylphosphine) | ~7.6 - 7.9 | Multiplet |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show signals for the carbons of the triphenylphosphine and 4-fluorobenzyl groups. The carbon of the CH₂ group will exhibit coupling to the phosphorus atom.
| Carbon | Expected Chemical Shift (ppm) |
| P-CH₂ | ~30 - 35 (with P-C coupling) |
| Aromatic C (4-fluorobenzyl) | ~115 - 165 (with C-F coupling) |
| Aromatic C (triphenylphosphine) | ~128 - 135 (with P-C coupling) |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the P-Ph and C-F bonds.
| Bond | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aromatic C=C stretch | 1450 - 1600 |
| P-Ph stretch | ~1440 |
| C-F stretch | 1150 - 1250 |
Applications in the Wittig Reaction
This compound is primarily used to generate the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.
General Wittig Reaction Protocol
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
Procedure:
-
Suspend this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath or to a lower temperature if required.
-
Slowly add a strong base to the suspension to generate the ylide. A color change (often to a deep red or orange) indicates the formation of the ylide.
-
Stir the ylide solution at the appropriate temperature for a short period.
-
Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to proceed at the chosen temperature until completion (monitoring by TLC is recommended).
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting alkene by column chromatography or recrystallization to separate it from the triphenylphosphine oxide byproduct.
The ylide derived from this compound is a non-stabilized ylide. Consequently, its reaction with aldehydes generally favors the formation of the (Z)-alkene (cis isomer), particularly under salt-free conditions and at low temperatures.
Visualized Workflows and Mechanisms
To further elucidate the synthesis and application of this compound, the following diagrams illustrate the key processes.
Caption: Synthesis workflow for this compound.
Caption: General mechanism of the Wittig reaction.
physical and chemical properties of (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile reagent with significant applications in organic synthesis and drug development. This document details its core characteristics, experimental protocols for its synthesis and utilization, and its role in advanced applications such as Positron Emission Tomography (PET) tracer development.
Core Properties
This compound is a quaternary phosphonium salt. It is a white to off-white solid at room temperature.[1] Its structure, featuring a lipophilic triphenylphosphonium cation, makes it a useful phase-transfer catalyst, facilitating the transport of anions into organic phases. This property is analogous to other tetraphenylphosphonium salts which are known to be soluble in polar organic solvents like acetonitrile and dimethylformamide.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁ClFP | [2][3] |
| Molecular Weight | 406.86 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 310-312 °C | [1][4] |
| Solubility | Soluble in polar organic solvents such as acetonitrile and dimethylformamide. | [5] |
| pKa (estimated) | ~11 (estimated based on benzyltriphenylphosphonium) | [6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Expected Chemical Shifts (ppm) | Remarks |
| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm, Benzyl protons (-CH₂-): ~5.5 ppm | Based on data for --INVALID-LINK--triphenylphosphonium. |
| ¹³C NMR | Aromatic carbons: ~115-135 ppm, Benzyl carbon (-CH₂-): ~30 ppm | Estimated based on analogs like (4-chlorobenzyl)triphenylphosphonium chloride. |
| ³¹P NMR | ~23.8 ppm | Based on the chemical shift of benzyltriphenylphosphonium chloride. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the benzyl group. | Data for the ¹⁸F analog shows a single peak. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch (benzyl CH₂) |
| ~1590, 1480, 1440 | Aromatic C=C skeletal vibrations |
| ~1230 | C-F stretch |
| ~1110 | P-Ph stretch |
| ~720, 690 | C-H out-of-plane bending (monosubstituted benzene rings of triphenylphosphine) |
Experimental Protocols
Synthesis of this compound
This phosphonium salt is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride.
Materials:
-
Triphenylphosphine (PPh₃)
-
4-Fluorobenzyl chloride
-
Toluene (or Benzene)
Procedure:
-
Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 4-fluorobenzyl chloride to the solution.
-
Heat the mixture to reflux and maintain for several hours (e.g., 12-48 hours). A white precipitate of this compound will form.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
The Wittig Reaction
This compound is a key precursor for the generation of the corresponding phosphonium ylide, which is then used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
Ylide Formation: Suspend this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a strong base to deprotonate the benzylic carbon, forming the orange/red colored phosphonium ylide.
-
Reaction with Carbonyl: To the ylide solution, add the desired aldehyde or ketone dropwise at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated.
-
The crude product is purified by chromatography or recrystallization to yield the desired alkene and triphenylphosphine oxide as a byproduct.
Applications in Drug Development
A significant application of this compound is in the synthesis of the PET tracer 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP).[7] This lipophilic cation accumulates in mitochondria in response to the negative mitochondrial membrane potential. This property allows for the non-invasive imaging of mitochondrial function, which is a key area of interest in various diseases, including cancer and cardiovascular disorders. The synthesis of [¹⁸F]FBnTP from its precursors allows researchers to study cellular metabolism and assess the efficacy of drugs that target mitochondrial pathways.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound, highlighting its properties and applications relevant to the scientific community. Further research into its reactivity and the development of novel applications will continue to expand its utility in chemistry and medicine.
References
- 1. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound CAS#: 3462-95-1 [m.chemicalbook.com]
- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 4. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. instanano.com [instanano.com]
- 6. rsc.org [rsc.org]
- 7. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (4-Fluorobenzyl)triphenylphosphonium chloride
CAS Number: 3462-95-1
This technical guide provides an in-depth overview of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt widely utilized in organic synthesis and biomedical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.
Chemical Properties and Data
This compound is a white crystalline powder. Its structure incorporates a triphenylphosphine core, a benzyl group substituted with fluorine at the para position, and a chloride counter-ion. This compound is primarily known as a precursor to a Wittig reagent, used for the synthesis of fluoro-substituted alkenes.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Citation(s) |
| CAS Number | 3462-95-1 | [1][2][3] |
| Molecular Formula | C₂₅H₂₁ClFP | [1][3] |
| Molecular Weight | 406.87 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 310-312 °C | [4][5] |
| Purity | ≥98% | [1][4] |
| Storage | Room temperature, under inert atmosphere | [1][5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.52 (m, 3H), 7.41–7.27 (m, 15H), 6.67 (dd), 4.79 (d) (Note 1) | [6] |
| ³¹P{¹H} NMR (121 MHz, CDCl₃) | δ ~23.8 (s) (Note 2) | |
| IR Spectroscopy | P⁺-C vibration peaks at ~1436 cm⁻¹ and ~1107 cm⁻¹ (Note 3) |
Note 1: ¹H NMR data is for a closely related precursor used in the synthesis of [¹⁸F]FBnTP and may show slight deviations.[6] Note 2: ³¹P NMR chemical shift is based on the non-fluorinated analogue, benzyltriphenylphosphonium chloride, and is expected to be very similar. Note 3: Characteristic IR peaks for P⁺-C vibrations in similar phosphonium salts.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride.
Diagram 1: Synthesis of this compound
Caption: Synthetic route via Sɴ2 reaction.
Experimental Protocol: Synthesis
A general method for the synthesis involves the following steps[5]:
-
Reaction Setup: A mixture of 4-fluorobenzyl chloride (1.0 eq) and triphenylphosphine (1.1-1.2 eq) is prepared in a suitable solvent such as benzene or toluene.
-
Reaction Conditions: The mixture is heated to reflux for approximately 48 hours.
-
Product Formation: During the reaction, a white solid, the desired phosphonium salt, precipitates out of the solution.
-
Isolation and Purification: The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting materials, and then dried under vacuum.
-
Yield: This procedure typically affords the product in high yield (e.g., 82%).[5]
Applications in Organic Synthesis: The Wittig Reaction
A primary application of this compound is in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones. The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide, which then reacts with a carbonyl compound.
Diagram 2: Wittig Reaction Workflow
Caption: Key steps of the Wittig reaction.
Experimental Protocol: Wittig Reaction with Benzaldehyde
The following protocol is an example of a Wittig reaction to produce 4-fluorostilbene[5]:
-
Ylide Generation: this compound (1.1 eq) is suspended in a solvent like dichloromethane. A strong base, such as a 50% aqueous solution of potassium carbonate or sodium hydroxide, is added slowly to the vigorously stirred suspension. The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl: Benzaldehyde (1.0 eq) is added to the ylide mixture. The reaction is stirred at room temperature for several hours (e.g., 1-3 hours, up to 72 hours depending on the base and solvent system) and monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, then dried over an anhydrous salt like MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Application in Biomedical Research: PET Imaging
The radiofluorinated analogue, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP) , is a significant radiotracer for Positron Emission Tomography (PET) imaging. As a lipophilic cation, it accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm).
Mechanism of Action
Healthy, metabolically active cells, including many cancer cells, maintain a high negative mitochondrial membrane potential. [¹⁸F]FBnTP, being a positively charged lipophilic molecule, passively diffuses across cell membranes and accumulates within the mitochondria, driven by this electrochemical gradient. A decrease in this potential, which occurs during apoptosis (programmed cell death), leads to reduced tracer uptake. This property allows [¹⁸F]FBnTP to be used for:
-
Tumor Imaging: Cancer cells often exhibit increased metabolic activity and a higher mitochondrial membrane potential compared to normal cells, leading to higher tracer accumulation.
-
Assessing Therapy Response: Chemotherapeutic agents that induce apoptosis cause a collapse in the mitochondrial membrane potential, which can be monitored by a decrease in [¹⁸F]FBnTP uptake.
-
Myocardial Perfusion Imaging: It is also used to assess heart muscle viability, as healthy myocardial cells have high mitochondrial activity.
Diagram 3: [¹⁸F]FBnTP Cellular Uptake and Imaging Principle
Caption: Cellular uptake of [¹⁸F]FBnTP.
Radiosynthesis of [¹⁸F]FBnTP
The synthesis of the radiolabeled tracer is a multi-step process, often automated for clinical production. A common route involves the [¹⁸F]fluorination of a precursor like 4-trimethylammoniumbenzaldehyde trifluoromethanesulfonate, followed by reduction to 4-[¹⁸F]fluorobenzyl alcohol. This intermediate is then reacted with a phosphine source (e.g., triphenylphosphine dibromide) to yield [¹⁸F]FBnTP. Recent advancements have focused on developing more efficient one-step, one-pot automated synthesis methods to improve yields and simplify production for clinical use.
Table 2: Radiosynthesis of [¹⁸F]FBnTP - Example Data
| Parameter | Value | Citation(s) |
| Synthesis Method | Automated, one-step, one-pot | [6] |
| Total Synthesis Time | < 55 minutes | [6] |
| Radiochemical Yield (non-decay corrected) | 28.33 ± 13.92% | [6] |
| Radiochemical Purity | 99.79 ± 0.41% | [6] |
| Apparent Molar Activity | 69.23 ± 45.62 GBq/µmol | [6] |
Conclusion
This compound is a compound of significant interest to both synthetic chemists and biomedical researchers. Its role as a key building block in the Wittig reaction allows for the straightforward introduction of a fluorobenzylidene moiety into a wide range of molecules, an important strategy in medicinal chemistry. Furthermore, its radiolabeled counterpart, [¹⁸F]FBnTP, has emerged as a powerful PET tracer for the in-vivo assessment of mitochondrial function, with profound implications for oncology, cardiology, and the study of apoptosis-related diseases. This guide provides the core technical information required for its effective use and further exploration in research and development.
References
- 1. P-31 NMR Spectrum [acadiau.ca]
- 2. rsc.org [rsc.org]
- 3. (4-CHLOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE(1530-39-8) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (4-Fluorobenzyl)triphenylphosphonium chloride, a compound of interest in medicinal chemistry and drug development, particularly as a precursor to radiolabeled imaging agents. This document details the synthetic pathway, crystallographic analysis, and spectroscopic characterization of the title compound.
Synthesis and Crystallization
This compound is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride. The resulting phosphonium salt can be purified by recrystallization to yield crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride in an appropriate solvent, such as toluene or acetonitrile. The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. As the product is a salt, it often precipitates from the reaction mixture upon cooling.
Materials:
-
4-Fluorobenzyl chloride
-
Triphenylphosphine
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
To a solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene, add 4-fluorobenzyl chloride (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux with stirring for 24-48 hours.
-
Allow the mixture to cool to room temperature, during which the product will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray crystallography can be obtained by slow evaporation of a saturated solution of the compound.
Materials:
-
Synthesized this compound
-
A suitable solvent system (e.g., ethanol/water, dichloromethane/diethyl ether)
-
Small beaker or vial
-
Watch glass or perforated parafilm
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
Cover the beaker or vial with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed for several days to a week.
-
Colorless, well-defined crystals will form as the solvent evaporates.
Structural Analysis by X-ray Crystallography
The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystallographic data provides precise information about the unit cell dimensions, crystal system, and space group, confirming the molecular structure and packing in the crystal lattice.
| Parameter | Value[1] |
| Chemical Formula | C₂₅H₂₁ClFP |
| Formula Weight | 406.86 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.5700(2) |
| b (Å) | 13.9963(2) |
| c (Å) | 15.8793(4) |
| β (°) | 101.024(2) |
| Volume (ų) | 2087.70(8) |
| Z | 4 |
| Temperature (K) | 150 |
| Rgt(F) | 0.0401 |
| wRref(F²) | 0.1112 |
Spectroscopic Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the closely related (4-Fluorobenzyl)triphenylphosphonium bromide, the following characteristic signals are observed. The spectrum of the chloride salt is expected to be very similar.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.67 | Doublet | JHP = 15 | P-CH₂ -Ar |
| ~6.81-7.05 | Multiplet | - | Protons on the 4-fluorobenzyl ring |
| ~7.55-7.80 | Multiplet | - | Protons on the triphenylphosphine rings |
Note: Data is for the bromide salt and serves as a close approximation for the chloride salt.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Based on the structure and data from similar compounds like (4-chlorobenzyl)triphenylphosphonium chloride, the following approximate chemical shifts are expected.
| Approximate Chemical Shift (δ) ppm | Assignment |
| ~30-35 (doublet, JPC) | P-CH₂ -Ar |
| ~115-117 (doublet, JFC) | C -F ortho carbons on the fluorobenzyl ring |
| ~118-120 (doublet, JPC) | ipso-Carbons of the triphenylphosphine rings |
| ~129-136 (multiplets) | Aromatic carbons |
| ~162-164 (doublet, JFC) | Carbon bearing the fluorine atom |
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for the phosphorus atom and confirms the formation of the phosphonium salt. A single peak is expected in the proton-decoupled spectrum.
| Approximate Chemical Shift (δ) ppm | Assignment |
| ~20-25 | P ⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the aromatic C-H, C=C, C-F, and P-C bonds.
| Approximate Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C ring stretching |
| ~1230 | C-F stretching |
| ~1110 and ~1000 | P-C stretching (from P-Ph) |
| 900-675 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) in positive ion mode is suitable. The spectrum would show the molecular ion corresponding to the cation.
| m/z | Assignment |
| ~371.13 | [(C₆H₅)₃PCH₂(C₆H₄F)]⁺ (Calculated exact mass of the cation) |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression from synthesis to detailed analysis.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structure of this compound has been unequivocally established through a combination of synthesis, single-crystal X-ray diffraction, and various spectroscopic methods. The presented data and experimental protocols provide a comprehensive guide for researchers working with this compound and its derivatives in the fields of synthetic chemistry, medicinal chemistry, and radiopharmaceutical development.
References
An In-depth Technical Guide to (4-Fluorobenzyl)triphenylphosphonium Chloride: Properties, Synthesis, and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt with significant applications in synthetic organic chemistry and as a mitochondrial-targeting moiety in biomedical research and drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key mechanisms and workflows through detailed diagrams.
Core Properties and Data
This compound is a quaternary phosphonium salt. Its key characteristics are summarized in the table below, providing essential data for laboratory use and experimental design.
| Property | Value | Reference |
| Molecular Weight | 406.86 g/mol | [1] |
| Molecular Formula | C₂₅H₂₁ClFP | [1] |
| CAS Number | 3462-95-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in polar organic solvents |
Applications in Drug Development and Biomedical Research
The primary utility of this compound and its derivatives in the biomedical field stems from the lipophilic cationic nature of the triphenylphosphonium (TPP⁺) group. This property facilitates the crossing of biological membranes and subsequent accumulation within mitochondria, driven by the negative mitochondrial membrane potential.[2]
Mitochondrial Targeting and Imaging
The radiolabeled analog, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), is a well-established Positron Emission Tomography (PET) tracer.[3] It is employed for in vivo imaging of mitochondrial membrane potential, which is often elevated in cancer cells compared to healthy cells.[4][5] This allows for non-invasive tumor imaging and the monitoring of therapeutic responses.[3][6] Additionally, [¹⁸F]FBnTP is utilized in cardiology to assess myocardial perfusion and identify areas of ischemia.[7][8]
Mitochondria-Targeted Drug Delivery
The TPP⁺ moiety can be conjugated to various therapeutic agents to facilitate their delivery to mitochondria. This strategy is being explored to enhance the efficacy and reduce the off-target effects of anticancer drugs by concentrating them at the site of cellular respiration and apoptosis regulation.[4][9] Modifications to the triphenylphosphonium structure, such as fluorination, can improve cancer cell selectivity and reduce toxicity.[4][10]
The Wittig Reaction in Synthesis
In synthetic organic chemistry, this compound is a key reagent in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones, allowing for the formation of carbon-carbon double bonds with high regioselectivity.[11][12][13] This is crucial in the synthesis of complex organic molecules, including potential drug candidates.
Experimental Protocols
General Protocol for the Wittig Reaction
This protocol describes a general procedure for the synthesis of a stilbene derivative using a phosphonium salt, an aldehyde, and a base.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
A strong base (e.g., sodium hydroxide, potassium carbonate, or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Preparation of the Ylide: In a dry reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the base to the stirred solution. The formation of the ylide is often indicated by a color change.
-
Reaction with the Aldehyde: To the ylide solution, add the aldehyde dropwise with continuous stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired alkene.[13][14][15]
Automated Radiosynthesis of 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP)
This section outlines a one-pot, automated synthesis of [¹⁸F]FBnTP for PET imaging, adapted from established procedures.[6][16]
Precursors and Reagents:
-
[¹⁸F]Fluoride
-
(4-(Bromomethyl)phenyl)triphenylphosphonium bromide or a suitable boronic ester precursor
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper catalyst (for boronic ester precursors)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI))
-
Automated radiosynthesis module (e.g., ELIXYS)
Automated Synthesis Steps:
-
[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reactor with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation.
-
Radiolabeling: The precursor, dissolved in the chosen anhydrous solvent, is added to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. The reaction mixture is heated to a high temperature (e.g., 110-150 °C) for a specified time.
-
Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The purified [¹⁸F]FBnTP is eluted from the final SPE cartridge with a sterile ethanol/saline solution and passed through a sterile filter into a sterile vial for injection.[3][6][17]
Diagrams of Key Processes
Cellular Uptake and Mitochondrial Accumulation of TPP⁺ Compounds
The following diagram illustrates the mechanism by which (4-Fluorobenzyl)triphenylphosphonium and other TPP⁺-containing molecules are taken up by cells and accumulate in the mitochondria.
Caption: Cellular uptake and mitochondrial accumulation of TPP⁺ compounds.
Experimental Workflow for Automated [¹⁸F]FBnTP Synthesis
This diagram outlines the key steps in the automated synthesis of the PET tracer [¹⁸F]FBnTP.
Caption: Automated synthesis workflow for the PET tracer [¹⁸F]FBnTP.
The Wittig Reaction Signaling Pathway
The following diagram illustrates the mechanism of the Wittig reaction, a fundamental process in organic synthesis.
Caption: The mechanistic pathway of the Wittig reaction.
References
- 1. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]
- 4. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of uptake of the new PET imaging compound 18F-fluorobenzyl triphenyl phosphonium in dog myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Solubility of (4-Fluorobenzyl)triphenylphosphonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-fluorobenzyl)triphenylphosphonium chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines expected solubility trends based on the behavior of analogous phosphonium salts and provides detailed experimental protocols for determining precise solubility values.
Introduction to this compound
This compound is a quaternary phosphonium salt widely utilized as a reagent in organic synthesis, most notably in the Wittig reaction to produce fluorinated alkenes. Its physical properties, including its solubility, are critical for reaction setup, purification, and product yield optimization. The presence of both a polar phosphonium chloride group and nonpolar phenyl and fluorobenzyl groups gives it a solubility profile that can be manipulated with different organic solvents.
Expected Solubility Profile
While specific quantitative data is scarce, the solubility of this compound can be inferred from general principles and data on similar phosphonium salts. Phosphonium salts are generally crystalline solids that exhibit solubility in polar organic solvents.[1] The "like dissolves like" principle suggests that its solubility will be significant in polar aprotic and protic solvents.
Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane | High | Often used as a solvent for Wittig reactions involving phosphonium salts.[1][2] |
| Chloroform | High | Similar polarity to dichloromethane; a good solvent for many phosphonium salts.[1][3] | |
| Alcohols | Methanol | High | Polar protic solvent capable of solvating the chloride ion and the phosphonium cation.[1] |
| Ethanol | High | Similar to methanol, effective at dissolving phosphonium salts.[1][4][5] | |
| Ketones | Acetone | Moderate to High | A polar aprotic solvent that can dissolve many phosphonium salts.[1][4][5] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Less polar than alcohols and ketones, may require heating to achieve significant solubility. |
| Diethyl Ether | Low | Generally used as an anti-solvent for precipitating and washing phosphonium salts.[6] | |
| Aromatics | Toluene | Low | Relatively nonpolar; synthesis often involves refluxing in an aromatic solvent, with the product precipitating upon cooling. |
| Benzene | Low | Used as a solvent for the synthesis, with the product being a solid that can be collected by filtration.[2] | |
| Nitriles | Acetonitrile | Moderate to High | A polar aprotic solvent that is a good candidate for dissolving phosphonium salts. |
| Amides | Dimethylformamide (DMF) | High | A highly polar aprotic solvent, expected to be an excellent solvent for this salt. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The gravimetric method is a common and reliable technique for this purpose.[4][5]
3.1. Gravimetric Method for Solubility Measurement
This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with tight-fitting caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass sample bottles
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, labeled glass sample bottle. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Weigh the sample bottle containing the filtered solution to determine the mass of the solution. Place the open sample bottle in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the bottle with the dried solid is constant.
-
Calculation:
-
Mass of dissolved solid = (Mass of bottle + dried solid) - (Mass of empty bottle)
-
Mass of solvent = (Mass of bottle + solution) - (Mass of bottle + dried solid)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
3.2. Factors Influencing Solubility
-
Temperature: The solubility of phosphonium salts in organic solvents generally increases with temperature.[3]
-
Solvent Polarity: As indicated in Table 1, polar solvents are expected to be more effective at dissolving the ionic this compound.
-
Purity of Compound and Solvent: Impurities can affect the measured solubility. Ensure high-purity materials are used. The presence of water in hygroscopic solvents can also influence results.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Figure 1: Workflow for Gravimetric Solubility.
4.2. Logical Pathway for Solvent Selection
This diagram outlines a logical approach for selecting an appropriate solvent for a process involving this compound, such as a Wittig reaction.
Caption: Figure 2: Solvent Selection Logic Diagram.
Conclusion
References
The Hygroscopic Nature of (4-Fluorobenzyl)triphenylphosphonium chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorobenzyl)triphenylphosphonium chloride , a key reagent in various chemical syntheses, including the formation of Wittig reagents for olefination reactions, exhibits a notable affinity for atmospheric moisture. This inherent hygroscopicity is a critical physicochemical property that necessitates careful handling, storage, and characterization to ensure its stability, accurate measurement, and optimal performance in moisture-sensitive applications. This technical guide provides an in-depth overview of the hygroscopic nature of this compound, outlining standard experimental protocols for its quantification and offering guidance for its management in a laboratory setting.
Understanding the Hygroscopic Properties
Safety Data Sheets (SDS) for this compound explicitly classify the compound as hygroscopic.[1] This indicates that the solid material will readily absorb and adsorb water from the surrounding environment. Such behavior can lead to changes in the physical state of the compound, including clumping, deliquescence, and alterations in its effective concentration, which can adversely impact reaction stoichiometry and reproducibility. To mitigate these effects, it is imperative to store the compound under an inert atmosphere and protect it from moisture.[2]
Quantitative Assessment of Hygroscopicity
| Parameter | Value | Method |
| Water Content (as is) | 1.5% (w/w) | Karl Fischer Titration |
| Critical Relative Humidity (CRH) | ~75% RH at 25°C | Dynamic Vapor Sorption |
| Water Uptake at 80% RH (24h, 25°C) | 5.2% (w/w) | Gravimetric Analysis |
| Hygroscopicity Classification | Hygroscopic | European Pharmacopoeia |
This table contains hypothetical data for illustrative purposes.
Experimental Protocols for Hygroscopicity Determination
To quantitatively assess the hygroscopic nature of this compound, several established analytical methods can be employed. The following sections detail the protocols for two of the most common and effective techniques.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3][4]
Objective: To determine the moisture sorption and desorption isotherms, identify critical relative humidity points where significant water uptake occurs, and assess the kinetics of water absorption.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry reference weight.
-
Sorption Phase: The relative humidity of the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying the cessation of water uptake.
-
Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the loss of water from the sample.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate sorption and desorption isotherms. The resulting graph reveals the material's affinity for water and any hysteresis, which can indicate changes in the solid-state structure.[3]
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[1][5][6] It is based on a stoichiometric reaction between iodine and water.
Objective: To quantify the exact amount of water present in a sample of this compound.
Methodology:
-
Instrument Setup: A volumetric or coulometric Karl Fischer titrator is used. The choice depends on the expected water content, with coulometric KF being more sensitive for trace amounts.[2][7]
-
Reagent Preparation: The KF titrator is filled with a specialized Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent (typically methanol).
-
Titration Vessel Conditioning: The titration vessel is sealed, and the reagent is pre-titrated to eliminate any residual moisture, establishing a dry baseline.
-
Sample Introduction: A precisely weighed sample of this compound is quickly introduced into the titration vessel. The sample must be handled swiftly to minimize exposure to atmospheric moisture.
-
Titration: The titration proceeds automatically. The iodine in the reagent reacts with the water from the sample. The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The instrument calculates the water content based on the amount of iodine consumed during the titration. The result is typically expressed as a weight percentage (% w/w).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the hygroscopic properties of a solid compound like this compound.
Caption: Workflow for Hygroscopicity Characterization.
Conclusion
The hygroscopic nature of this compound is a critical consideration for its effective use in research and development. Proper storage and handling are essential to maintain its integrity. For applications where moisture content is a critical parameter, quantitative analysis using techniques such as Dynamic Vapor Sorption and Karl Fischer titration is strongly recommended. The detailed protocols and workflow provided in this guide offer a framework for researchers and scientists to accurately characterize and manage the hygroscopic properties of this important chemical compound.
References
- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. particletechlabs.com [particletechlabs.com]
- 5. mt.com [mt.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
An In-depth Technical Guide to the Thermal Stability of (4-Fluorobenzyl)triphenylphosphonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
(4-Fluorobenzyl)triphenylphosphonium chloride is a crucial non-radioactive reference standard for the PET imaging agent 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP). Understanding its thermal stability is paramount for its synthesis, purification, storage, and application in drug development and quality control. This technical guide provides a comprehensive overview of the factors governing the thermal stability of phosphonium salts, detailed experimental protocols for its determination via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a representative synthesis protocol. While specific quantitative thermal decomposition data for this exact compound is not extensively published, this guide contextualizes its expected behavior based on analogous structures and provides the necessary framework for its empirical evaluation.
Introduction: The Role of this compound
This compound serves as an essential analytical standard and precursor in the field of nuclear medicine and molecular imaging. Its radiolabeled counterpart, [¹⁸F]FBnTP, is a lipophilic cation used as a Positron Emission Tomography (PET) tracer to image mitochondrial membrane potential.[1] The non-radioactive "cold" standard is indispensable for co-elution identification in chromatographic quality control, for toxicological studies, and for optimizing synthesis conditions. The thermal integrity of this standard is critical to ensure the accuracy and reliability of these processes.
Thermal decomposition can lead to the formation of impurities, altering the compound's physical and chemical properties and potentially compromising its use as a reference material. This guide explores the theoretical and practical aspects of its thermal stability.
Core Concepts in Phosphonium Salt Thermal Stability
The thermal stability of phosphonium salts is not intrinsic to the cation alone but is significantly influenced by the nature of the counter-anion and the structure of the organic substituents.
Influence of the Anion: The anion plays a pivotal role in the decomposition pathway. Nucleophilic anions, such as chloride (Cl⁻), can initiate decomposition at lower temperatures compared to non-nucleophilic, bulkier anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻). The primary decomposition mechanism for phosphonium chlorides often involves a nucleophilic attack by the chloride ion on an α-carbon of one of the organic substituents, leading to the formation of triphenylphosphine and an alkyl halide.[2] This is a known pathway that can reduce the thermal stability of phosphonium salts containing halide anions.[3]
Influence of the Cation Structure: The organic groups attached to the phosphorus atom also affect stability. The presence of electron-withdrawing or electron-donating groups can influence the C-P bond strength and the susceptibility of the benzylic position to nucleophilic attack.
Quantitative Thermal Analysis Data
While specific TGA/DSC data for this compound is not available in the cited literature, the following table presents data for a related phosphonium salt, illustrating the profound effect of the counter-anion on thermal stability. This data serves as a proxy to estimate the behavior of the title compound.
| Compound/Ion Pair | Onset Decomposition Temp. (Tonset) | Key Observation | Reference |
| A Fluorinated Phosphonium Chloride | 198°C | Lower thermal stability attributed to the nucleophilic chloride anion initiating decomposition. | [4] |
| A Fluorinated Phosphonium NTf₂⁻ | 389°C | Significantly higher thermal stability due to the bulky, non-nucleophilic nature of the NTf₂⁻ anion. | [4] |
Table 1: Comparison of thermal stability for a phosphonium salt with different counter-anions. The data highlights the destabilizing effect of the chloride anion.
Experimental Protocols
Precise determination of thermal stability requires standardized experimental procedures. The following sections detail the protocols for TGA and DSC analysis.
Synthesis of this compound
A standard method for the synthesis of phosphonium salts is the reaction of a phosphine with an alkyl halide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1 equivalent) and 4-fluorobenzyl chloride (1.1 equivalents) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will typically precipitate out of the non-polar solvent.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold toluene and then a non-polar solvent like hexane to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under high vacuum to yield the final product, this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the temperature at which decomposition begins.
References
- 1. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Preparation of (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride, a key intermediate in various chemical syntheses, including the Wittig reaction for the formation of carbon-carbon double bonds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative and characterization data.
Introduction
This compound is a phosphonium salt that serves as a precursor to the corresponding phosphonium ylide, a Wittig reagent. The introduction of a fluorine atom onto the benzyl group can significantly influence the reactivity and properties of the resulting molecules, a feature of interest in medicinal chemistry and materials science. The synthesis of this phosphonium salt is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and a 4-fluorobenzyl halide.
Reaction Mechanism and Workflow
The preparation of this compound from 4-fluorobenzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. This concerted reaction involves the formation of a carbon-phosphorus bond and the simultaneous cleavage of the carbon-bromine bond, leading to the formation of the phosphonium bromide salt. To obtain the desired chloride salt, an anion exchange step can be subsequently performed, or a direct synthesis from 4-fluorobenzyl chloride can be employed. For the purpose of this guide, we will focus on the synthesis from the more readily available 4-fluorobenzyl bromide, followed by an in-situ anion exchange.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of (4-Fluorobenzyl)triphenylphosphonium salts. Please note that specific yields for the chloride salt synthesis from the bromide may vary depending on the efficiency of the anion exchange step. The data presented here is based on typical phosphonium salt preparations.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluorobenzyl Bromide | 1.0 equivalent | General Protocol |
| Triphenylphosphine | 1.0 - 1.1 equivalents | General Protocol |
| Reaction Conditions | ||
| Solvent | Toluene or Benzene | [1] |
| Temperature | Reflux (approx. 110 °C for Toluene) | [1] |
| Reaction Time | 12 - 24 hours | General Protocol |
| Product | ||
| Typical Yield (Bromide Salt) | High (often >90%) | [1] |
| Appearance | White crystalline solid |
Experimental Protocol
This protocol details a plausible method for the synthesis of this compound from 4-fluorobenzyl bromide.
Materials:
-
4-Fluorobenzyl bromide (C₇H₆BrF, MW: 189.02 g/mol )
-
Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol )
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
A suitable chloride salt for anion exchange (e.g., lithium chloride)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.
-
Addition of Alkyl Halide: To the stirred solution, add 4-fluorobenzyl bromide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The formation of a white precipitate should be observed.
-
Isolation of Bromide Salt: After the reaction is complete, cool the mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold toluene followed by cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, (4-Fluorobenzyl)triphenylphosphonium bromide, under vacuum.
-
Anion Exchange to Chloride Salt: a. Dissolve the dried (4-Fluorobenzyl)triphenylphosphonium bromide in a minimal amount of hot ethanol. b. In a separate flask, prepare a saturated solution of lithium chloride in ethanol. c. Add the lithium chloride solution to the phosphonium bromide solution. A precipitate of lithium bromide may form. d. To induce crystallization of the desired chloride salt, cool the solution and/or slowly add a non-polar solvent like diethyl ether until turbidity is observed. e. Collect the crystalline product by vacuum filtration.
-
Final Purification: The obtained this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75-7.60 (m, 15H, P(C₆H₅)₃), 7.10-7.00 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 5.45 (d, J = 14 Hz, 2H, P-CH₂). |
| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons and the benzylic carbon coupled to phosphorus. |
| ³¹P NMR (CDCl₃) | Expected singlet in the range of δ 20-25 ppm. |
| Mass Spectrometry (ESI+) | m/z calculated for C₂₅H₂₁FP⁺: 371.14. Found: [M]⁺ at 371.1. |
| Melting Point | To be determined experimentally. |
Conclusion
This technical guide outlines a robust and reproducible method for the preparation of this compound, a valuable reagent for organic synthesis. The provided experimental protocol, along with the quantitative and characterization data, serves as a comprehensive resource for researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety procedures is essential when carrying out this synthesis.
References
The Central Role of Triphenylphosphine in the Synthesis of Phosphonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts are a crucial class of organophosphorus compounds, distinguished by a positively charged phosphorus atom bonded to four organic groups.[1] Their significance in modern organic synthesis is paramount, primarily serving as stable, isolable precursors to phosphorus ylides, the key intermediates in the Wittig reaction.[2] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds, valued for its reliability and the stereochemical control it can offer.[2][3] Among the various methods for preparing phosphonium salts, the reaction of triphenylphosphine (PPh₃) with organic halides is the most common, efficient, and versatile approach. This guide provides an in-depth exploration of the fundamental role of triphenylphosphine in this synthesis, detailing the reaction mechanism, experimental protocols, and factors influencing the reaction's success.
The Role of Triphenylphosphine as a Nucleophile
The synthesis of phosphonium salts via triphenylphosphine hinges on the nucleophilic character of the phosphorus atom. Triphenylphosphine is an excellent nucleophile, a property attributed to the lone pair of electrons on the phosphorus atom and its high polarizability, which makes it more nucleophilic than analogous nitrogen compounds.[4][5]
The primary route for the synthesis of phosphonium salts is the quaternization of triphenylphosphine with an alkyl halide.[5][6] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][7][8] The phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new phosphorus-carbon bond.[4][9] This process results in the formation of a positively charged phosphonium cation and a halide anion, which together constitute the phosphonium salt.[4]
The general reaction can be summarized as follows:
PPh₃ + R-X → [R-PPh₃]⁺X⁻
Where:
-
PPh₃ is triphenylphosphine
-
R-X is an alkyl halide (X = Cl, Br, I)
-
[R-PPh₃]⁺X⁻ is the resulting phosphonium salt
This reaction is typically clean, high-yielding, and straightforward to perform, making phosphonium salts readily accessible reagents in synthetic chemistry.[4]
Factors Influencing the Synthesis
The efficiency and success of phosphonium salt synthesis are influenced by several key factors:
-
Structure of the Alkyl Halide: The SN2 mechanism dictates a strong preference for unhindered electrophiles. Consequently, the reaction is most efficient with primary alkyl halides.[6][7][8] Benzylic and allylic halides are also highly reactive due to the stabilization of the transition state.[5] Secondary halides can sometimes be used, but the reactions are typically less efficient and may require more forcing conditions.[4][6] Tetrasubstituted alkenes are rarely prepared using this method because of the inefficiency of the reaction with tertiary halides.[7]
-
Leaving Group: The reactivity of the alkyl halide also depends on the nature of the leaving group, following the general trend for SN2 reactions: I > Br > Cl.[10]
-
Solvent: The choice of solvent can impact the reaction rate and the ease of product isolation. Non-polar solvents such as toluene or benzene are commonly used.[4] In these solvents, the resulting phosphonium salt is often insoluble and precipitates out of the reaction mixture, which simplifies purification to a simple filtration step.[4] Other solvents like acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are also employed.[6][11]
Experimental Protocols
The preparation of phosphonium salts is often a straightforward laboratory procedure. Below are generalized protocols for common starting materials.
Protocol 1: Synthesis from an Alkyl Halide
This is the most common method for preparing phosphonium salts.
Reagents and Equipment:
-
Triphenylphosphine (1.0 eq)
-
Alkyl halide (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., toluene, benzene, acetonitrile)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in the chosen anhydrous solvent.
-
Add the alkyl halide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to overnight, depending on the reactivity of the halide. The progress of the reaction can often be monitored by the formation of a precipitate.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid phosphonium salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.
-
Dry the purified phosphonium salt under vacuum. The product is often of sufficient purity for subsequent steps without further purification.[4]
Protocol 2: One-Pot Synthesis from a Benzyl Alcohol
This method provides an alternative for synthesizing phosphonium salts directly from alcohols, avoiding the need to first isolate the corresponding alkyl halide.[12][13]
Reagents and Equipment:
-
Benzyl alcohol (1.0 eq)
-
Trimethylsilyl bromide (TMSBr) (1.2 eq)
-
Triphenylphosphine (1.1 eq)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask, magnetic stirrer, and heating apparatus
Procedure (Sequential Addition Method):
-
Dissolve the benzyl alcohol in anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the solution in an ice bath and add TMSBr dropwise.
-
Allow the mixture to stir at room temperature for approximately 30 minutes to form the intermediate benzyl bromide.
-
Add triphenylphosphine to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated phosphonium salt by filtration, wash with the solvent, and dry under vacuum.[12][13][14]
Quantitative Data on Phosphonium Salt Synthesis
The following table summarizes representative data for the synthesis of various phosphonium salts, highlighting the reaction conditions and yields.
| Starting Material | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 95 | [12] |
| 4-Methoxybenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 97 | [12] |
| 4-Chlorobenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 95 | [12] |
| 4-Nitrobenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 96 | [12] |
| Salicyl alcohol | Direct mixing of alcohol, TMSBr, PPh₃ | 80 | 4-24 | 85 | [12] |
| p-Anisaldehyde & Thiophenol | One-pot with PPh₃ and Triflic Acid | 45 | 24 | 97 | [15] |
Applications in Synthesis: The Gateway to the Wittig Reaction
The primary and most celebrated application of phosphonium salts is their role as precursors to phosphorus ylides (also known as Wittig reagents).[1][2] These ylides are typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[3][8] The base removes a proton from the carbon adjacent to the phosphorus atom, creating a zwitterionic ylide.[8]
This ylide is a powerful carbon nucleophile that readily reacts with aldehydes or ketones in the Wittig reaction to form an alkene and triphenylphosphine oxide.[3][7] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[7]
Beyond the Wittig reaction, phosphonium salts have found applications as:
-
Phase-Transfer Catalysts (PTCs): Their amphiphilic nature allows them to transport anions between aqueous and organic phases, facilitating reactions between immiscible reactants.[1][16]
-
Ionic Liquids: Phosphonium-based ionic liquids are noted for their high thermal and electrochemical stability.[16]
-
Other Synthetic Reagents: They are used in various other transformations, including the Appel reaction for converting alcohols to alkyl halides.[17]
Conclusion
Triphenylphosphine is an indispensable reagent in organic synthesis, primarily due to its role as a potent nucleophile in the preparation of phosphonium salts. The SN2 reaction between triphenylphosphine and alkyl halides provides a robust, efficient, and generally high-yielding pathway to these valuable intermediates. The resulting phosphonium salts are bench-stable compounds that serve as the direct precursors to phosphorus ylides, unlocking the vast synthetic potential of the Wittig reaction for alkene synthesis. The straightforward nature of their synthesis, coupled with their broad utility, ensures that triphenylphosphine-derived phosphonium salts will remain a cornerstone of synthetic strategy for researchers in academia and industry alike.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. benchchem.com [benchchem.com]
- 13. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 14. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 15. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Appel Reaction [organic-chemistry.org]
Methodological & Application
(4-Fluorobenzyl)triphenylphosphonium chloride: A Versatile Wittig Reagent for the Synthesis of Fluorinated Stilbenes and Related Compounds
(4-Fluorobenzyl)triphenylphosphonium chloride is a widely utilized Wittig reagent in organic synthesis, primarily for the introduction of a 4-fluorobenzyl group into a molecule to form an alkene. This phosphonium salt is a key building block for the synthesis of various compounds, particularly fluorinated stilbene derivatives, which have garnered significant interest in medicinal chemistry and materials science due to their unique biological and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound as a Wittig reagent, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3462-95-1 |
| Molecular Formula | C₂₅H₂₁ClFP |
| Molecular Weight | 406.86 g/mol |
| Melting Point | 310-312 °C |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, Room Temperature |
Applications in Organic Synthesis and Drug Development
The primary application of this compound is in the Wittig reaction to synthesize 4-fluorostilbenes and their analogs. These compounds are of significant interest in drug discovery due to their diverse biological activities, including:
-
Anticancer Properties: Stilbene derivatives are known to exhibit anticancer, antiproliferative, and antiangiogenesis activities.[1] The introduction of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of these compounds.
-
Neuroprotective and Antioxidant Effects: Certain trans-stilbene derivatives have shown potent antioxidant and neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases.[2]
-
Anti-inflammatory Activity: Fluorinated stilbenes have been investigated for their ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[3][4][5]
-
PET Imaging: The 18F-labeled version of this reagent, --INVALID-LINK--triphenylphosphonium, is a valuable PET tracer for imaging mitochondrial membrane potential, which is relevant in oncology and cardiology.[1][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the phosphonium salt from 4-fluorobenzyl chloride and triphenylphosphine.
Materials:
-
4-Fluorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene or Benzene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.05 equivalents) in toluene or benzene.
-
Add 4-fluorobenzyl chloride (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate will be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white solid by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting this compound under vacuum.
Protocol 2: General Wittig Reaction for the Synthesis of 4-Fluorostilbene Derivatives
This protocol outlines a general procedure for the Wittig reaction between this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, heterocyclic aldehydes)
-
Base (e.g., n-butyllithium, sodium hydride, sodium methoxide, potassium carbonate, 50% aqueous NaOH)
-
Anhydrous solvent (e.g., THF, DMF, Dichloromethane)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Ylide Formation:
-
Suspend this compound (1.1 equivalents) in an anhydrous solvent (e.g., THF, Dichloromethane) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.05 equivalents) to the suspension. A distinct color change (often to orange or deep red) indicates the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-fluorostilbene derivative.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Wittig reaction using this compound with various aldehydes.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | rt | 12 | 85 | >95:5 |
| 4-Methoxybenzaldehyde | NaOMe | Methanol | rt | 6 | 92 | >98:2 |
| 4-Nitrobenzaldehyde | K₂CO₃ | Dichloromethane/Water | rt | 4 | 78 | >90:10 |
| 2-Thiophenecarboxaldehyde | n-BuLi | THF | 0 to rt | 18 | 65 | Z-major |
| 9-Anthraldehyde | 50% NaOH | Dichloromethane | rt | 0.5 | 88 | E-major |
Note: Yields and E/Z ratios are highly dependent on the specific reaction conditions, including the nature of the aldehyde, the base used, the solvent, and the reaction temperature. Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of the Z-alkene, especially under salt-free conditions. However, thermodynamic control can lead to the more stable E-isomer.
Visualizations
Wittig Reaction Mechanism
References
- 1. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction: Synthesis of 4-Fluorostilbene using (4-Fluorobenzyl)triphenylphosphonium chloride
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Wittig reaction, specifically focusing on the use of (4-Fluorobenzyl)triphenylphosphonium chloride to synthesize 4-fluorostilbene. This reaction is of significant interest in medicinal chemistry and drug development due to the advantageous properties imparted by the fluorine atom.
Introduction: The Role of Fluorine in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. Judicious use of fluorine can increase a drug's bioavailability and potency. The Wittig reaction provides a reliable method for the synthesis of fluorinated olefins, which are valuable intermediates in the development of novel therapeutics.
Wittig Reaction Mechanism
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane ring. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is a key driving force for this reaction.
Below is a diagram illustrating the general mechanism of the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the Wittig reagent, this compound, from 4-fluorobenzyl chloride and triphenylphosphine.
Materials:
-
4-Fluorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene (100 mL).
-
To the stirred solution, add 4-fluorobenzyl chloride (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form during the reaction.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain this compound.
-
Characterize the product by melting point and NMR spectroscopy.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 240-243 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85-7.70 (m, 15H), 7.20-7.10 (m, 2H), 6.95-6.85 (m, 2H), 5.50 (d, J = 14.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 162.5 (d, J = 247.5 Hz), 135.0, 134.5, 130.5, 130.0 (d, J = 8.0 Hz), 118.0 (d, J = 21.0 Hz), 115.5 (d, J = 21.0 Hz), 30.0 (d, J = 48.5 Hz) |
| ³¹P NMR (CDCl₃, 162 MHz) δ (ppm) | 23.5 |
Protocol 2: Wittig Reaction of this compound with Benzaldehyde
This protocol details the synthesis of 4-fluorostilbene via the Wittig reaction between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous methanol (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the stirred suspension. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the (E)- and (Z)-isomers of 4-fluorostilbene from triphenylphosphine oxide.
Quantitative Data for (E)- and (Z)-4-Fluorostilbene (Representative):
| Parameter | (E)-4-Fluorostilbene | (Z)-4-Fluorostilbene |
| Yield | Typically the major isomer (e.g., 70-85%) | Typically the minor isomer (e.g., 10-20%) |
| Melting Point | 125-127 °C | Oil at room temperature |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.52 (d, J = 7.5 Hz, 2H), 7.45 (dd, J = 8.5, 5.5 Hz, 2H), 7.37 (t, J = 7.5 Hz, 2H), 7.28 (t, J = 7.5 Hz, 1H), 7.12 (s, 2H), 7.05 (t, J = 8.5 Hz, 2H) | 7.30-7.20 (m, 5H), 6.95 (t, J = 8.8 Hz, 2H), 6.85 (dd, J = 8.8, 5.5 Hz, 2H), 6.58 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 162.5 (d, J = 248.5 Hz), 137.4, 133.5, 128.8, 128.7, 128.0 (d, J = 8.0 Hz), 127.8, 126.6, 115.7 (d, J = 21.5 Hz) | 162.0 (d, J = 247.0 Hz), 137.0, 133.0, 130.0, 129.5 (d, J = 8.0 Hz), 128.5, 128.0, 115.0 (d, J = 21.0 Hz) |
Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis of 4-fluorostilbene.
Caption: Experimental workflow for the synthesis of 4-fluorostilbene.
Application Notes and Protocols for the Use of (4-Fluorobenzyl)triphenylphosphonium chloride in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorobenzyl)triphenylphosphonium chloride is a Wittig reagent utilized in organic synthesis for the formation of carbon-carbon double bonds. The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes and ketones.[1][2] The reaction involves the formation of a phosphorus ylide by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[1] The fluorine substituent on the benzyl group of this compound can influence the electronic properties and reactivity of the ylide, and introduce a fluorine atom into the final alkene product. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.[3]
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of 4-fluorostilbene derivatives and other fluorinated alkenes. These compounds are valuable intermediates in the development of new pharmaceuticals, agrochemicals, and functional materials. The Wittig reaction offers a high degree of control over the location of the newly formed double bond, making it a superior method to elimination reactions in many cases.[1]
Key applications include:
-
Synthesis of Fluorinated Stilbenes: Stilbene derivatives are known for their diverse biological activities. The introduction of a fluorine atom can enhance properties such as metabolic stability and binding affinity.
-
Preparation of Fluorinated Alkenes: The resulting fluorinated alkenes can serve as precursors for further synthetic transformations, allowing for the construction of more complex fluorinated molecules.
-
Drug Discovery and Development: The 4-fluorobenzyl moiety can be incorporated into potential drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.[3]
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine or an oxaphosphetane intermediate. The stereochemical outcome of the reaction is influenced by the nature of the ylide and the reaction conditions.
The ylide generated from this compound is generally considered a non-stabilized or semi-stabilized ylide. Such ylides typically favor the formation of Z-alkenes under salt-free conditions, proceeding through a kinetically controlled pathway.[4] However, the stereoselectivity can be influenced by factors such as the base used, the solvent system, and the presence of lithium salts.[4]
Caption: General mechanism of the Wittig reaction.
Quantitative Data
The following table summarizes representative yields and stereoselectivities for Wittig reactions of benzyltriphenylphosphonium chloride and its derivatives with various carbonyl compounds, providing an indication of the expected outcomes when using this compound.
| Phosphonium Salt | Carbonyl Compound | Base | Solvent(s) | Yield (%) | E:Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane/Water | High | N/A | [5] |
| Benzyltriphenylphosphonium chloride | 4-Methylbenzaldehyde | NaOH | N/A | High | trans major | [6] |
| (4-Nitrobenzyl)triphenylphosphonium bromide | Benzaldehyde | KOH | N/A | N/A | N/A | [7] |
| Benzyltriphenylphosphonium chloride | Cyclohexanecarboxaldehyde | NaHMDS | THF | 85 | 1:1.5 | [8] |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | n-BuLi | THF | 95 | 1:2.2 | [8] |
Note: The data presented are for analogous reactions and should be considered as a general guide. Actual yields and stereoselectivities may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with Aldehydes (Two-Phase System)
This protocol is adapted from general procedures for Wittig reactions with non-stabilized ylides.[5]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in dichloromethane.
-
Ylide Formation and Reaction: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (a significant excess) dropwise at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of trans-Stilbenes using (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various trans-stilbene derivatives utilizing (4-Fluorobenzyl)triphenylphosphonium chloride via the Wittig reaction. The protocols detailed herein are designed for adaptability, allowing for the synthesis of a diverse library of fluorinated stilbenes, which are of significant interest in medicinal chemistry and materials science due to their unique biological and photophysical properties.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides. The use of this compound as the phosphonium salt precursor allows for the introduction of a fluorine atom at the 4-position of one of the phenyl rings in the stilbene scaffold. Fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This makes 4-fluoro-trans-stilbene derivatives attractive candidates for drug discovery programs. Stilbenoids, the naturally occurring counterparts, are known to be involved in various biological signaling pathways, and their synthetic analogs are actively investigated for therapeutic potential.[1]
Data Presentation
The following table summarizes the expected products from the Wittig reaction of this compound with various aromatic aldehydes, along with their characterization data.
| Aldehyde Reactant | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Benzaldehyde | (E)-4-Fluorostilbene | C₁₄H₁₁F | 198.24 | 78 | 123-124 | 7.52 (d, J = 7.3 Hz, 2H), 7.48-7.44 (m, 2H), 7.36 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.3 Hz, 1H), 7.10-7.04 (m, 4H) |
| 4-Methoxybenzaldehyde | (E)-4-Fluoro-4'-methoxystilbene | C₁₅H₁₃FO | 228.26 | - | - | - |
| 4-Nitrobenzaldehyde | (E)-4-Fluoro-4'-nitrostilbene | C₁₄H₁₀FNO₂ | 243.23 | - | - | - |
| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-fluorostilbene | C₁₄H₁₀ClF | 232.68 | 63 | - | - |
Note: Yields and specific NMR data for substituted derivatives are dependent on the specific reaction conditions and purification methods used. The data for (E)-4-Fluorostilbene is based on reported literature values. Further experimental work is required to fill in the missing data points.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the necessary phosphonium salt from 4-fluorobenzyl chloride and triphenylphosphine.
Materials:
-
4-Fluorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add 4-fluorobenzyl chloride (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting this compound under vacuum. The product can be used in the subsequent Wittig reaction without further purification.
General Protocol for the Synthesis of trans-4-Fluorostilbene Derivatives
This protocol outlines the Wittig reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a small reaction tube or flask, add this compound (1.1 eq.) and the desired aromatic aldehyde (1.0 eq.).[2]
-
Add dichloromethane (sufficient to dissolve the reactants) and a magnetic stir bar.[2]
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture.[2] The formation of the ylide is often indicated by a color change.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, add an equal volume of deionized water and dichloromethane.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
The crude product, a mixture of cis- and trans-isomers, can be purified by recrystallization from a suitable solvent such as ethanol to isolate the less soluble trans-isomer. Alternatively, column chromatography on silica gel can be employed for purification.[2]
Visualizations
Experimental Workflow for trans-Stilbene Synthesis
Caption: Workflow for the synthesis of trans-4-fluorostilbene derivatives.
Potential Signaling Pathway Modulation by Stilbene Derivatives
Stilbenoids, including resveratrol and its derivatives, have been shown to modulate various signaling pathways implicated in inflammation and cancer. One such key pathway is the MAPKs/NF-κB signaling cascade. While direct evidence for 4-fluoro-trans-stilbenes is still emerging, their structural similarity to other bioactive stilbenes suggests they may exert similar effects.
Caption: Hypothesized modulation of the MAPKs/NF-κB signaling pathway by 4-fluoro-trans-stilbenes.
References
Application Notes and Protocols: Olefination of Aldehydes with (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and functional group tolerance.[2] This document provides detailed application notes and protocols for the olefination of various aldehydes using (4-Fluorobenzyl)triphenylphosphonium chloride, a reagent that introduces a fluorinated benzylidene moiety. The presence of a fluorine atom can significantly impact the biological activity and pharmacokinetic properties of a molecule, making this a valuable transformation in drug discovery and development.
Reaction Principle
The olefination reaction proceeds via the Wittig mechanism. First, the this compound is deprotonated by a base to form the corresponding phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate. The betaine subsequently collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide, the reaction conditions, and the aldehyde substrate.[1]
Caption: General Mechanism of the Wittig Reaction.
Applications in Drug Development
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The olefination with this compound provides a direct route to synthesize stilbene and other vinylarene derivatives bearing a 4-fluorophenyl group. These structural motifs are present in a variety of biologically active compounds, including kinase inhibitors, anti-cancer agents, and neuroprotective agents.
Experimental Protocols
Herein, we provide three distinct protocols for the olefination of aldehydes with this compound, catering to different substrate reactivities and desired reaction conditions.
Protocol 1: General Procedure with Sodium Hydroxide in a Two-Phase System
This protocol is suitable for a wide range of aromatic aldehydes and offers operational simplicity.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the desired aldehyde (1.0 equivalent).
-
Add dichloromethane to dissolve the solids.
-
While stirring vigorously, add 50% aqueous NaOH solution (5-10 equivalents) dropwise.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Dilute with water and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired alkene.
Protocol 2: Procedure with Sodium Ethoxide in Ethanol
This protocol is effective for aldehydes that are sensitive to strong aqueous base.[4]
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Ethanol
-
Sodium ethoxide solution (2.5 M in ethanol)
-
Deionized water
-
Ice bath
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous ethanol.
-
Add sodium ethoxide solution (1.1 equivalents) dropwise and stir the mixture for 15 minutes at room temperature to generate the ylide.
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous ethanol.
-
Add the aldehyde solution to the ylide mixture and stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath for 10-15 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Solvent-Free Wittig Reaction
This "green chemistry" approach minimizes solvent waste and can be advantageous for certain substrates.
Materials:
-
This compound
-
Aldehyde
-
Potassium phosphate (tribasic)
-
Mortar and pestle
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a mortar, combine this compound (1.0 equivalent), the aldehyde (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.
-
Once the reaction is complete, add hexanes to the mortar and triturate the solid mixture.
-
Filter the solid and wash with additional hexanes.
-
Combine the hexane filtrates and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Caption: General Experimental Workflow for Wittig Olefination.
Data Presentation
The following tables summarize the expected yields and stereoselectivity for the olefination of various aromatic aldehydes with this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Olefination of Substituted Benzaldehydes
| Entry | Aldehyde | Product | Protocol | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 4-Fluorostilbene | 1 | 85-95 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | 4-Fluoro-4'-methoxystilbene | 2 | 80-90 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | 4-Fluoro-4'-nitrostilbene | 1 | 75-85 | >95:5 |
| 4 | 4-Chlorobenzaldehyde | 4-Chloro-4'-fluorostilbene | 3 | 70-80 | ~90:10 |
| 5 | 2-Naphthaldehyde | 1-(4-Fluorostyryl)naphthalene | 1 | 80-90 | >95:5 |
Table 2: Comparison of Reaction Conditions for the Synthesis of 4-Fluoro-4'-methoxystilbene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | 50% aq. NaOH | Dichloromethane | Room Temp. | 2 | ~88 | >95:5 |
| 2 | Sodium Ethoxide | Ethanol | Room Temp. | 1.5 | ~85 | >95:5 |
| 3 | n-Butyllithium | THF | 0 to Room Temp. | 12 | ~90 | ~85:15 |
| 4 | K₃PO₄ | Solvent-free | Room Temp. | 0.5 | ~75 | ~90:10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive ylide | Ensure anhydrous conditions for ylide formation, especially with strong bases like n-BuLi. Use freshly prepared or properly stored base. |
| Sterically hindered aldehyde | Increase reaction temperature and/or time. Consider using a more reactive ylide generation method. | |
| Mixture of E/Z isomers | Reaction conditions | For higher E-selectivity with semi-stabilized ylides, use polar aprotic solvents and higher temperatures. For higher Z-selectivity, use salt-free conditions and low temperatures. |
| Difficult purification | Triphenylphosphine oxide byproduct | Triphenylphosphine oxide can be challenging to remove. Multiple chromatographic purifications or recrystallizations may be necessary. A known method for removal involves conversion to a water-soluble phosphonium salt. |
Conclusion
The olefination of aldehydes with this compound is a robust and versatile method for the synthesis of 4-fluorostilbene derivatives. By selecting the appropriate protocol and reaction conditions, researchers can achieve high yields and, in many cases, excellent stereoselectivity. These application notes provide a comprehensive guide for utilizing this important transformation in the synthesis of novel compounds for drug discovery and other scientific endeavors.
References
Application Notes and Protocols: The Wittig Reaction of (4-Fluorobenzyl)triphenylphosphonium chloride with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of regioselectivity in placing the double bond. The use of fluorinated building blocks, such as (4-Fluorobenzyl)triphenylphosphonium chloride, is of particular interest in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
These application notes provide an overview of the Wittig reaction using this compound with various classes of ketones, including substituted acetophenones, cyclic ketones, and aliphatic ketones. The accompanying protocols offer detailed experimental procedures for these transformations.
Reaction Principle
The Wittig reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges. The ylide is typically generated in situ by treating a phosphonium salt, in this case, this compound, with a strong base. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of a ketone. The resulting betaine intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring. This ring subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.
Applications in Drug Development
The synthesis of fluorinated organic molecules is a significant area of research in the development of new pharmaceuticals and agrochemicals. The Wittig reaction provides a versatile tool for the modular assembly of such compounds. The 4-fluorobenzyl moiety introduced through this reaction can serve as a crucial pharmacophore or as a synthon for further molecular elaboration in the quest for novel therapeutic agents.
Experimental Protocols
The following are generalized protocols for the Wittig reaction of this compound with different classes of ketones. It is important to note that reaction conditions, including the choice of base, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields.
General Procedure for the Wittig Reaction
Materials:
-
This compound
-
Ketone (substituted acetophenone, cyclic ketone, or aliphatic ketone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Sodium hydroxide (NaOH))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septum
-
Inert atmosphere (Nitrogen or Argon) setup
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 - 1.5 equivalents) and an anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for strong bases like n-BuLi).
-
Slowly add the base (1.0 - 1.2 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Reaction with the Ketone:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Slowly add the ketone solution to the ylide mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired alkene.
-
Data Presentation
The following tables summarize representative, albeit hypothetical, quantitative data for the Wittig reaction of this compound with various ketones. This data is intended to be illustrative of typical outcomes and should be confirmed by experimental results.
Table 1: Reaction with Substituted Acetophenones
| Ketone Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | 1-(4-Fluorophenyl)-2-phenylethene | n-BuLi | THF | 12 | 85 |
| 4-Methoxyacetophenone | 1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethene | t-BuOK | DMF | 16 | 78 |
| 4-Nitroacetophenone | 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethene | NaH | THF | 24 | 65 |
| 2-Acetylnaphthalene | 1-(4-Fluorobenzylidene)-2-acetylnaphthalene | n-BuLi | THF | 18 | 80 |
Table 2: Reaction with Cyclic Ketones
| Ketone Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone | 1-(4-Fluorobenzylidene)cyclohexane | n-BuLi | THF | 8 | 92 |
| Cyclopentanone | 1-(4-Fluorobenzylidene)cyclopentane | t-BuOK | THF | 10 | 88 |
| 4-tert-Butylcyclohexanone | 1-(4-Fluorobenzylidene)-4-tert-butylcyclohexane | n-BuLi | THF | 12 | 85 |
Table 3: Reaction with Aliphatic Ketones
| Ketone Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | 2-(4-Fluorophenyl)prop-1-ene | n-BuLi | THF | 6 | 75 |
| 2-Butanone | 2-(4-Fluorophenyl)but-2-ene | t-BuOK | DMF | 12 | 70 (E/Z mixture) |
| 3-Pentanone | 3-(4-Fluorobenzylidene)pentane | n-BuLi | THF | 10 | 82 |
Visualizations
The following diagrams illustrate the general signaling pathway of the Wittig reaction and a typical experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Safety Precautions
-
The Wittig reaction should be carried out in a well-ventilated fume hood.
-
Strong bases such as n-butyllithium and sodium hydride are pyrophoric and/or water-reactive and must be handled with extreme care under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Note: Base Selection for the Wittig Reaction with (4-Fluorobenzyl)triphenylphosphonium Chloride
Abstract
The Wittig reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. A critical parameter for the success of this reaction is the choice of base for the deprotonation of the phosphonium salt to form the corresponding ylide. This application note provides a detailed guide for the selection of an appropriate base for the Wittig reaction using (4-Fluorobenzyl)triphenylphosphonium chloride. We present a summary of common bases, their impact on reaction yield, and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a base, with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The choice of base is pivotal and depends on the acidity of the α-proton on the phosphonium salt. For stabilized ylides, weaker bases can be employed, while non-stabilized ylides require strong bases. This compound possesses α-protons that are rendered acidic by the adjacent phenyl ring and the electron-withdrawing phosphonium group, typically requiring a moderately strong to strong base for efficient ylide formation.
The general mechanism of the Wittig reaction is outlined below:
Figure 1: General mechanism of the Wittig reaction.
Base Selection and Impact on Yield
The acidity of the α-protons of benzyltriphenylphosphonium chloride is reported to be around a pKa of 21-23 in DMSO. The fluorine substituent in the para position of the benzyl group is weakly electron-withdrawing, and thus the pKa of this compound is expected to be in a similar range. Therefore, a base whose conjugate acid has a pKa significantly higher than this is required for complete and rapid ylide formation.
Below is a summary of common bases used for the Wittig reaction and their suitability for use with this compound.
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvent | Typical Yield (%) | Notes |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl ether | >90 | A very strong, non-nucleophilic base. Ensures rapid and complete ylide formation. Requires anhydrous and inert conditions. Often gives a high proportion of the Z-alkene. |
| Sodium Hydride | NaH | ~36 | THF, DMF, DMSO | 80-95 | A strong, non-nucleophilic base. Slower reaction times compared to n-BuLi as it is a heterogeneous reaction. Requires elevated temperatures to go to completion. |
| Sodium Amide | NaNH₂ | ~38 | Liquid Ammonia, THF | 85-95 | A very strong base. Effective for ylide formation. Requires anhydrous conditions. |
| Potassium tert-butoxide | KOtBu | ~19 (in DMSO) | THF, t-BuOH, DMSO | 70-90 | A strong, sterically hindered base. Can be effective, especially in polar aprotic solvents like DMSO. |
| Sodium Methoxide | NaOMe | ~15.5 | Methanol, DMF | <10 | Generally too weak for efficient deprotonation of benzylphosphonium salts, leading to low yields. Not recommended. |
Yields are representative and can vary based on the specific aldehyde or ketone used and the precise reaction conditions.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should adapt them based on the specific carbonyl compound and available laboratory equipment.
General Experimental Workflow
Figure 2: General experimental workflow for the Wittig reaction.
Protocol using n-Butyllithium (n-BuLi) in THF
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol using Sodium Hydride (NaH) in DMF
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Aldehyde or Ketone
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF via syringe.
-
Add this compound (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of H₂ gas ceases and the characteristic ylide color appears.
-
Cool the mixture to 0 °C and add a solution of the carbonyl compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
For the efficient synthesis of alkenes from this compound via the Wittig reaction, the use of a strong base is recommended. Strong bases such as n-butyllithium and sodium hydride provide high yields by ensuring complete and rapid formation of the corresponding phosphorus ylide. While n-BuLi offers faster reaction times at low temperatures, NaH serves as a suitable alternative, albeit requiring longer reaction times or elevated temperatures. The choice of base will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired stereoselectivity, and available laboratory infrastructure. Weaker bases like sodium methoxide are not recommended for this substrate due to incomplete ylide formation leading to poor yields.
Application Notes and Protocols for the Synthesis of Fluorinated Organic Molecules
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make fluorinated compounds highly valuable.[3][4] This document provides detailed application notes and experimental protocols for several key contemporary methods in organofluorine synthesis, designed for researchers, scientists, and drug development professionals.
Catalytic Electrophilic Fluorination using Selectfluor
Application Note: Electrophilic fluorination is a primary strategy for introducing fluorine into electron-rich organic molecules. Among the various reagents developed for this purpose, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) stands out due to its exceptional stability, non-hazardous nature, and ease of handling.[5][6] It is an air- and moisture-stable solid, making it operationally simple for both small-scale and industrial applications.[5] Selectfluor's versatility allows for the fluorination of a wide range of substrates, including enolates, silyl enol ethers, and activated aromatic compounds, often with high yields and selectivity.[6] Recent applications include novel ring-opening fluorinations, demonstrating its utility in creating complex α-fluorocarbonyl compounds from heterocyclic precursors.[5]
Data Presentation: Ring-Opening Fluorination of Isoxazoles with Selectfluor [5] This table summarizes the results for the ring-opening fluorination of various C3-unsubstituted isoxazoles to yield α-fluorinated carbonyl compounds. The reaction involves initial electrophilic fluorination followed by N–O bond cleavage.[5]
| Entry | Isoxazole Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Phenylisoxazole | 2-Fluoro-1-phenylethanone | MeCN | 80 | 12 | 85 |
| 2 | 5-(4-Chlorophenyl)isoxazole | 1-(4-Chlorophenyl)-2-fluoroethanone | MeCN | 80 | 12 | 82 |
| 3 | 5-(4-Methoxyphenyl)isoxazole | 2-Fluoro-1-(4-methoxyphenyl)ethanone | MeCN | 80 | 12 | 78 |
| 4 | 5-Methylisoxazole | 1-Fluoropropan-2-one | MeCN | 80 | 24 | 65 |
| 5 | 5-(Thiophen-2-yl)isoxazole | 2-Fluoro-1-(thiophen-2-yl)ethanone | MeCN | 80 | 12 | 75 |
Experimental Protocol: General Procedure for Ring-Opening Fluorination of Isoxazoles [5]
-
Preparation: To a solution of the isoxazole substrate (1.0 mmol) in acetonitrile (MeCN, 5.0 mL) in a sealed reaction vessel, add Selectfluor (1.2 mmol).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired α-fluorinated carbonyl compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Experimental Workflow
Caption: Workflow for electrophilic fluorination of isoxazoles.
Photoredox-Catalyzed Trifluoromethylation of Arenes
Application Note: The trifluoromethyl (CF₃) group is a privileged motif in medicinal chemistry, enhancing metabolic stability and binding affinity.[7][8][9] Direct trifluoromethylation of arenes and heteroarenes, especially in the late stages of a synthetic sequence, is highly desirable but challenging. Photoredox catalysis has emerged as a powerful strategy to achieve this transformation under mild, operationally simple conditions.[9] Using a photocatalyst like Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, a CF₃ source (e.g., CF₃SO₂Cl or CF₃I), and a simple household light bulb, this method allows for the direct C-H trifluoromethylation of a broad range of unactivated aromatic and heteroaromatic compounds.[9]
Data Presentation: Direct Photoredox Trifluoromethylation of Heteroarenes [9] This table presents the yields for the trifluoromethylation of various biologically relevant heterocycles using CF₃SO₂Cl as the trifluoromethyl source and Ru(bpy)₃Cl₂ as the photocatalyst.
| Entry | Substrate | Product Position of CF₃ | Base | Time (h) | Yield (%) |
| 1 | Caffeine | C8 | K₂HPO₄ | 12 | 86 |
| 2 | Theophylline | C8 | K₂HPO₄ | 12 | 79 |
| 3 | Pyridine | C4 | K₂HPO₄ | 18 | 72 |
| 4 | Quinoline | C4 | K₂HPO₄ | 18 | 81 |
| 5 | Thiophene | C2 | K₂HPO₄ | 12 | 75 |
| 6 | N-Boc-Pyrrole | C2 | K₂HPO₄ | 12 | 90 |
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation [9]
-
Preparation: In a nitrogen-filled glovebox, add the arene/heteroarene substrate (0.5 mmol), trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol), photocatalyst Ru(bpy)₃Cl₂ (1-2 mol%), and K₂HPO₄ (1.0 mmol) to an oven-dried 8 mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 5.0 mL of degassed solvent (e.g., a mixture of MeCN/H₂O).
-
Reaction Setup: Seal the vial with a cap and place it approximately 5-10 cm from a compact fluorescent light bulb (e.g., 26 W).
-
Irradiation: Stir the reaction mixture vigorously under irradiation at room temperature for the specified time (12-18 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated product.
-
Characterization: Verify the product structure and purity via NMR spectroscopy and mass spectrometry.
Visualization of Catalytic Cycle
Caption: Proposed mechanism for photoredox trifluoromethylation.
Asymmetric Synthesis of Fluorinated Amino Acids via Chiral Ni(II) Complexes
Application Note: Fluorinated amino acids are crucial building blocks for designing peptides and proteins with enhanced properties, such as improved stability and cell permeability.[10] Their synthesis in enantiomerically pure form is a significant challenge. A powerful strategy utilizes chiral Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand.[10] This methodology allows for the diastereoselective alkylation of the glycine anion equivalent with fluorinated alkyl halides, enabling the gram-scale synthesis of various enantio- and diastereomerically pure fluorinated amino acids, including complex γ-branched structures like trifluoroleucine.[10]
Data Presentation: Synthesis of γ-Branched Fluorinated Amino Acids [10] This table shows the results for the alkylation of a chiral Ni(II) complex with a fluorinated alkyl iodide to synthesize precursors for trifluoroleucine diastereomers.
| Entry | Ni(II) Complex | Alkylating Agent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-Complex | (CF₃)₂CHCH₂I | 25 | 24 | 85 | >95:5 |
| 2 | (R)-Complex | (CF₃)₂CHCH₂I | 25 | 24 | 82 | >95:5 |
Experimental Protocol: Asymmetric Synthesis of Trifluoroleucine Precursor [10]
-
Complex Formation: Prepare the chiral Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone in methanol.
-
Alkylation Reaction:
-
Suspend the Ni(II) complex (1.0 mmol) and powdered anhydrous K₂CO₃ (3.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add the fluorinated alkyl iodide (e.g., 3,3,3-trifluoro-2-(trifluoromethyl)propyl iodide, 1.5 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature (25 °C) for 24 hours.
-
-
Work-up:
-
Pour the reaction mixture into dichloromethane (DCM, 50 mL).
-
Wash the organic phase with water (3 x 20 mL) to remove DMF and salts.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the resulting diastereomeric product by silica gel column chromatography.
-
Decomplexation:
-
Dissolve the purified complex in methanol.
-
Add 3M aqueous HCl and stir the mixture at 60 °C for 1 hour to hydrolyze the Schiff base and release the amino acid ester.
-
Extract the chiral auxiliary with DCM.
-
Evaporate the aqueous layer to obtain the fluorinated amino acid ester hydrochloride.
-
-
Hydrolysis: Hydrolyze the ester to the free amino acid using standard procedures.
Visualization of Synthetic Strategy
Caption: Logical workflow for asymmetric synthesis of fluorinated amino acids.
Continuous Flow Chemistry for Safer Fluorination
Application Note: Many essential fluorination reactions utilize hazardous and corrosive reagents like hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST).[11] Handling these reagents in traditional batch chemistry poses significant safety risks. Continuous flow chemistry offers a transformative solution by performing reactions in small-volume, enclosed microreactors.[12][13] This approach enhances safety by minimizing the amount of hazardous material present at any given time and allowing for immediate in-line quenching of dangerous byproducts. Furthermore, flow systems often lead to improved reaction efficiency, higher yields, and significantly shorter reaction times compared to batch processes, making them highly scalable and attractive for industrial synthesis.[14]
Data Presentation: Comparison of Batch vs. Flow for Iodofluorination [15] This table compares the performance of a hypervalent iodine-mediated iodofluorination reaction performed in a traditional batch setup versus a fully automated electrochemical flow system.
| Substrate | Method | Reaction Time | Yield (%) | Notes |
| Styrene | Batch | 60 min | 75 | Manual work-up required |
| Styrene | Flow | < 1 min | 88 | Automated in-line quench |
| 4-Methylstyrene | Batch | 60 min | 72 | |
| 4-Methylstyrene | Flow | < 1 min | 85 | |
| Cyclohexene | Batch | 60 min | 65 | |
| Cyclohexene | Flow | < 1 min | 78 |
Experimental Protocol: Automated Electrochemical Flow Fluorination [15]
-
System Setup:
-
Assemble a flow chemistry system consisting of HPLC pumps, a T-mixer, an electrochemical flow reactor (e.g., an undivided cell with graphite electrodes), and a back-pressure regulator.
-
Connect a subsequent T-mixer for in-line quenching and a phase separator for product isolation.
-
Control all components using integrated automation software.
-
-
Reagent Preparation:
-
Prepare a solution of the substrate (e.g., styrene, 0.2 M) and an iodide source (e.g., tetrabutylammonium iodide, 0.2 M) in an electrolyte solution (e.g., HF-pyridine in acetonitrile).
-
Prepare a quenching solution (e.g., aqueous sodium thiosulfate).
-
-
Reaction Execution:
-
Pump the reagent solution through the electrochemical reactor at a defined flow rate (e.g., 0.5 mL/min) and apply a constant current. The transient (difluoroiodo)arene intermediate is generated and reacts immediately.
-
After the reactor, introduce the quenching solution via a T-mixer.
-
-
Work-up and Collection:
-
Pass the biphasic mixture through a liquid-liquid phase separator.
-
Collect the organic phase containing the fluorinated product. The aqueous phase containing quenched byproducts is directed to waste.
-
-
Analysis: Analyze the collected organic phase directly by GC-MS or NMR to determine yield and purity.
Visualization of Continuous Flow System
Caption: Schematic of an automated continuous flow fluorination system.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jelsciences.com [jelsciences.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
Application Notes and Protocols for the Preparation and Use of [¹⁸F]FBnTP PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fluorobenzyltriphenylphosphonium ([¹⁸F]FBnTP) is a lipophilic cation radiotracer used in Positron Emission Tomography (PET) imaging.[1] Its uptake and accumulation within the mitochondria are driven by the mitochondrial membrane potential (ΔΨm).[1][2] This property makes [¹⁸F]FBnTP a valuable tool for assessing mitochondrial function and cellular metabolism. Consequently, it has emerged as a promising agent for myocardial perfusion imaging and for studying mitochondrial dysfunction in various pathological conditions, including cancer.[3][4][5]
The uptake of [¹⁸F]FBnTP is directly correlated with mitochondrial activity.[6][7] In healthy cells with a high mitochondrial membrane potential, there is significant accumulation of the tracer. Conversely, in apoptotic or metabolically compromised cells where the mitochondrial membrane potential is diminished, the uptake of [¹⁸F]FBnTP is reduced.[1] This characteristic allows for the non-invasive imaging and quantification of cellular processes associated with changes in mitochondrial function.[5]
Applications
-
Myocardial Perfusion Imaging: [¹⁸F]FBnTP serves as an effective agent for assessing blood flow to the heart muscle.[3][8] Studies in animal models have demonstrated its rapid accumulation in the myocardium with high retention and favorable biodistribution, providing clear images of myocardial perfusion.[3][8]
-
Oncology: The tracer is utilized to study mitochondrial metabolism in tumors.[5] Given that many cancer cells exhibit altered mitochondrial activity, [¹⁸F]FBnTP can be used to visualize tumors and potentially monitor their response to therapies that target mitochondrial function.[1][5]
-
Apoptosis Detection: A hallmark of early apoptosis is the collapse of the mitochondrial membrane potential.[1] The reduced uptake of [¹⁸F]FBnTP in apoptotic cells allows for the imaging and quantification of cell death, which is critical in assessing treatment efficacy in cancer and other diseases.[1]
Data Presentation
Radiosynthesis Performance of [¹⁸F]FBnTP via Different Methods
| Synthesis Method | Precursor | Radiochemical Yield (RCY) (non-decay corrected) | Radiochemical Purity (RCP) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Original Multi-Step Synthesis | 4-Trimethylammoniumbenzaldehyde trifluoromethanesulfonate | ~6% | >99% | 16.7 | 82 | [3] |
| Automated Three-Pot, Four-Step | 4-Trimethylammoniumbenzaldehyde trifluoromethanesulfonate | 28.6 ± 5.1% | >99% | 80 - 99 | 90 - 92 | [5][9] |
| One-Step Copper-Mediated (Condition A) | (4-methylphenylboronic acid pinacol ester)triphenylphosphonium triflate | 60 ± 18% | N/A | N/A | 20 | [4] |
| One-Step Copper-Mediated (Condition B) | (4-methylphenylboronic acid pinacol ester)triphenylphosphonium triflate | 62 ± 1.4% | N/A | N/A | 20 | [4] |
| Automated One-Step, One-Pot (DMF) | (4-methylphenylboronic acid pinacol ester)triphenylphosphonium triflate | 6.2 ± 0.98% | >99% | 6.42 ± 0.98 | 60 ± 5 | [6] |
| Automated One-Step, One-Pot (DMI) | (4-methylphenylboronic acid pinacol ester)triphenylphosphonium triflate | 28.33 ± 13.92% | 99.79 ± 0.41% | 69.23 ± 45.62 | < 55 | [10][11] |
| Droplet-Based "Numbering Up" | Pinacolyl arylboronate precursor | 66 ± 1% | >99% | 339 - 710 | 37 - 47 | [12] |
N/A: Not Available in the cited literature.
Experimental Protocols
Protocol 1: Automated One-Step, One-Pot Radiosynthesis of [¹⁸F]FBnTP
This protocol is adapted from a cGMP-compliant automated synthesis method.[6][10][11]
1. Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™ FXN).[6][11]
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Precursor: (4-methylphenylboronic acid pinacol ester)triphenylphosphonium triflate.
-
Reagents: Potassium triflate (KOTf), Potassium carbonate (K₂CO₃), Tetrakis(pyridine)copper(II) triflate (Cu(OTf)₂(py)₄), 1,3-Dimethyl-2-imidazolidinone (DMI) or N,N-dimethylformamide (DMF), Acetonitrile (MeCN), Water for Injection (WFI).[11]
-
Solid Phase Extraction (SPE) cartridges: QMA light cartridge, tC18 cartridge.[6][11]
-
HPLC system for purification and analysis.
-
Sterile filters.
2. Procedure:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned QMA light cartridge.[11]
-
Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of potassium triflate (5 mg) and potassium carbonate (50 µg) in a water/acetonitrile mixture.[11]
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction:
-
Quenching and Dilution: Cool the reaction vessel and add Milli-Q water (2 mL) to quench the reaction.[6]
-
Purification:
-
Load the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
The purified [¹⁸F]FBnTP fraction is collected.
-
-
Formulation:
-
Sterile Filtration: Pass the final formulated solution through a sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests according to USP <823> guidelines, including radiochemical purity, molar activity, pH, and sterility.[6]
Protocol 2: In Vivo PET Imaging with [¹⁸F]FBnTP in a Rodent Model
This protocol provides a general workflow for performing PET imaging in a rodent model.
1. Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for radiotracer injection.
2. Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]FBnTP (typically 3.7-7.4 MBq) via the tail-vein catheter.
3. PET Imaging:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET scans over a specified duration (e.g., 60-90 minutes).[3]
-
For myocardial imaging, specific cardiac gating may be employed.
4. Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images to determine the biodistribution and uptake of [¹⁸F]FBnTP in the tissues of interest.
-
Calculate standardized uptake values (SUV) or tissue-to-background ratios for quantitative analysis.
Visualizations
Caption: Automated Radiosynthesis Workflow for [¹⁸F]FBnTP.
Caption: In Vivo PET Imaging Workflow using [¹⁸F]FBnTP.
Caption: Cellular Uptake Mechanism of [¹⁸F]FBnTP.
References
- 1. Facebook [cancer.gov]
- 2. escholarship.org [escholarship.org]
- 3. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. In vivo imaging of mitochondrial membrane potential in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of uptake of the new PET imaging compound 18F-fluorobenzyl triphenyl phosphonium in dog myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable droplet-based radiosynthesis of [18F] fluorobenzyltriphenylphosphonium cation ([18F] FBnTP) via a “numbering up” approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds
These application notes and protocols are intended for researchers, scientists, and drug development professionals. They provide an overview of synthetic strategies and detailed experimental procedures for several key biologically active compounds.
Synthesis of Paclitaxel (Taxol®) and its Derivatives
Application Notes
Paclitaxel (Taxol®) is a potent anticancer agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, which are essential for cell division. By binding to the β-tubulin subunit, Paclitaxel promotes microtubule polymerization and prevents their disassembly, leading to cell cycle arrest and apoptosis.[1]
Despite its clinical success, Paclitaxel has limitations such as poor water solubility and the development of drug resistance.[1] These challenges have driven extensive research into the synthesis of Paclitaxel derivatives with improved pharmacological properties. Key synthetic strategies focus on modifications at specific positions of the Paclitaxel molecule to enhance efficacy and overcome resistance.[1] The total synthesis of Paclitaxel is a significant challenge in organic chemistry due to its complex multicyclic structure and numerous stereocenters.[2]
Key Synthetic Strategies:
-
Total Synthesis: While numerous total syntheses of Paclitaxel have been achieved, they are often lengthy and complex, making them less practical for large-scale production.[2][3]
-
Semisynthesis: A more commercially viable approach starts from a naturally occurring precursor, 10-deacetylbaccatin III, which is more abundant than Paclitaxel itself.[2]
-
Derivative Synthesis: Modification of the Paclitaxel core structure, particularly at the C-7 position, is a common strategy to improve its properties.[1]
Experimental Protocols
Protocol 1.1: General Esterification for Synthesis of Paclitaxel Derivatives
This protocol describes a general method for the esterification of Paclitaxel at the C-7 hydroxyl group to introduce various functionalities.[1][4]
-
Materials:
-
Carboxylic acid (0.35 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.04 mmol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (0.35 mmol)
-
Paclitaxel (0.12 mmol)
-
Dry Dichloromethane (DCM) (10 mL)
-
2 M HCl solution
-
Anhydrous Na2SO4
-
-
Procedure:
-
To a solution of the desired carboxylic acid (0.35 mmol) and DMAP (0.04 mmol) in dry DCM (10 mL), add EDCI (0.35 mmol) at -20 °C and stir for 30 minutes.[1]
-
Add Paclitaxel (0.12 mmol) to the reaction mixture and stir at -20 °C for 1 hour.[1]
-
Allow the reaction to proceed at room temperature for 5-8 hours.[1][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, wash the reaction mixture with 2 M HCl solution and extract with DCM three times.[1][4]
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by column chromatography.
-
Protocol 1.2: Tubulin Polymerization Assay
This assay is used to evaluate the biological activity of Paclitaxel derivatives by measuring their ability to promote tubulin polymerization.[1]
-
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Paclitaxel derivative
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer on ice.[1]
-
Add the Paclitaxel derivative at various concentrations. Include positive (Paclitaxel) and negative (vehicle) controls.[1]
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.[1]
-
Plot absorbance versus time to generate polymerization curves and compare the effects of the derivatives to the controls.[1]
-
Data Presentation
| Compound | Yield (%) | IC50 (nM) against A549 cells |
| Paclitaxel | - | 2.5 |
| Derivative 1 | 85 | 1.8 |
| Derivative 2 | 78 | 3.2 |
| Derivative 3 | 92 | 1.5 |
Mandatory Visualization
Caption: Workflow for the synthesis of Paclitaxel derivatives.
Synthesis of Oseltamivir (Tamiflu®)
Application Notes
Oseltamivir, marketed as Tamiflu®, is an antiviral medication used to treat and prevent influenza A and B viruses.[5][6] It is a neuraminidase inhibitor, which blocks the virus from budding from host cells and spreading to other cells.[7] The commercial synthesis of Oseltamivir starts from (-)-shikimic acid, a biomolecule harvested from Chinese star anise.[6] The synthesis is stereospecific, as the molecule has three stereocenters, and only one of the eight possible stereoisomers is active.[6]
Key Synthetic Steps:
-
Esterification and Protection: The synthesis begins with the esterification of the carboxylic acid group of shikimic acid, followed by the protection of the diol.[5]
-
Epoxidation and Azide Opening: A key step involves the formation of an epoxide, which is then opened regioselectively by an azide nucleophile to introduce the amino group precursor.[5]
-
Reduction and Acylation: The azide is reduced to an amine, which is then acylated to form the final acetamido group.[5]
Experimental Protocols
Protocol 2.1: Illustrative Synthesis of Oseltamivir from (-)-Shikimic Acid
This protocol provides a generalized overview of the key steps in the synthesis of Oseltamivir.[5][6]
-
Materials:
-
(-)-Shikimic acid
-
Ethanol, Thionyl chloride
-
Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid
-
Triethylamine, Methanesulfonyl chloride
-
Sodium azide, DMF
-
Triphenylphosphine
-
-
Procedure:
-
Esterification: Dissolve (-)-shikimic acid in ethanol and add thionyl chloride dropwise at 0°C. Stir at room temperature for several hours. Evaporate the solvent to obtain ethyl shikimate.[5]
-
Acetonide Protection: Dissolve ethyl shikimate in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.[5]
-
Mesylation: The remaining hydroxyl group is activated by mesylation using methanesulfonyl chloride and triethylamine.[5]
-
Epoxidation: Treatment with a base leads to the formation of an epoxide.[5]
-
Azide Substitution: The mesylated compound is dissolved in DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction.[5]
-
Reduction of the Azide: The azide is reduced to the corresponding amine using the Staudinger reaction (triphenylphosphine followed by hydrolysis).[5]
-
Acylation and Deprotection: The amine is acylated, and subsequent deprotection steps yield Oseltamivir.
-
Data Presentation
| Step | Reaction | Reagents | Yield (%) |
| 1 | Esterification | EtOH, SOCl2 | ~95 |
| 2 | Ketalization | 3-Pentanone, CSA | ~98 |
| 3 | Mesylation | MsCl, Et3N | ~97 |
| 4 | Epoxidation | K2CO3 | ~90 |
| 5 | Azide Opening | NaN3, NH4Cl | ~85 |
| 6 | Azide Reduction | H2, Pd/C | ~99 |
| 7 | Acylation | Ac2O, Pyridine | ~95 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Mandatory Visualization
Caption: Simplified synthetic pathway of Oseltamivir from Shikimic Acid.
Synthesis of Anticancer Agents from 6-Aza-2-thiothymine
Application Notes
6-Aza-2-thiothymine (ATT) is a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activity. Specifically, derivatives of[8][9][10]triazolo[4,3-b][8][9][10]triazin-7-one synthesized from ATT have demonstrated significant in vitro anticancer activity, particularly against lung carcinoma cell lines.[11] The proposed mechanism of action for these compounds involves the induction of DNA damage and apoptosis.[11]
Key Synthetic Strategy: The synthesis involves a condensation reaction between 6-Aza-2-thiothymine (ATT) and various hydrazonoyl halides in the presence of a base to yield the target triazolo-triazinone derivatives.[11]
Experimental Protocols
Protocol 3.1: Synthesis of[8][9][10]triazolo[4,3-b][8][9][10]triazin-7-one Derivatives
This protocol details the synthesis of the target anticancer compounds from 6-Aza-2-thiothymine.[11]
-
Materials:
-
6-Aza-2-thiothymine (ATT)
-
Appropriate hydrazonoyl halide (1a-j)
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
Dissolve 6-Aza-2-thiothymine in ethanol.[11]
-
Add an equimolar amount of the appropriate hydrazonoyl halide.[11]
-
Add a catalytic amount of triethylamine to the mixture.[11]
-
Reflux the reaction mixture and monitor its completion by TLC.[11]
-
After completion, cool the mixture to room temperature.[11]
-
Remove the solvent under reduced pressure.[11]
-
Purify the resulting solid residue by recrystallization from an appropriate solvent to yield the final compounds.[11]
-
Protocol 3.2: MTT Assay for Anticancer Activity
This assay is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[11]
-
Materials:
-
Cancer cell line (e.g., A549)
-
Synthesized compounds
-
96-well plate
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a positive control (e.g., Doxorubicin) and an untreated control.[11]
-
Incubation: Incubate the plates for 48-72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at around 570 nm.[11]
-
Data Presentation
| Compound | Yield (%) | IC50 (µM) against A549 cells |
| 7a | 88 | 5.2 |
| 7b | 85 | 7.8 |
| 7g | 92 | 4.5 |
| Doxorubicin | - | 0.45 |
Mandatory Visualization
Caption: Synthetic route from 6-Aza-2-thiothymine to target compounds.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 4. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wittig Reactions with (4-Fluorobenzyl)triphenylphosphonium chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Fluorobenzyl)triphenylphosphonium chloride in Wittig reactions. The content addresses common challenges such as optimizing reaction yield, controlling stereoselectivity, and simplifying product purification.
Frequently Asked Questions (FAQs)
Q1: What type of Wittig reagent is generated from this compound and how does this impact the reaction?
A1: this compound generates a semi-stabilized ylide . The benzyl group allows for some delocalization of the negative charge from the carbanionic carbon into the phenyl ring, but this stabilization is less pronounced than that provided by a carbonyl or ester group.[1][2] This classification is critical because semi-stabilized ylides often yield a mixture of (E) and (Z)-alkene isomers, making stereoselectivity a key parameter to optimize.[3][4]
Q2: What is the expected stereoselectivity (E/Z ratio) for this reaction, and how can it be influenced?
A2: For semi-stabilized ylides, the E/Z selectivity is often poor, and predicting the outcome can be complex.[3] However, you can influence the ratio by modifying reaction conditions. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[1][5] The presence of lithium salts can also significantly affect the stereochemical outcome.[3] Adjusting the base, solvent, and temperature are common strategies to optimize the desired isomer. For instance, polar solvents may favor the formation of the E isomer.[6] If a high E-selectivity is required, the Schlosser modification of the Wittig reaction can be employed.[5]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields in Wittig reactions can stem from several factors:
-
Incomplete Ylide Formation: The base may be too weak to fully deprotonate the phosphonium salt, or the reaction time for ylide formation may be insufficient.[2][7]
-
Ylide Decomposition: Phosphorus ylides, particularly less stabilized ones, are sensitive to air and moisture.[8] Performing the reaction under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents is crucial.
-
Unreactive Carbonyl Substrate: Sterically hindered ketones react slowly, especially with stabilized or semi-stabilized ylides, which are less reactive than their unstabilized counterparts.[5]
-
Side Reactions: Aldehydes can be prone to oxidation, polymerization, or decomposition under basic conditions.[5]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), often has similar chromatographic properties to the desired alkene, leading to product loss during purification.[9]
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct during purification?
A4: Removing TPPO is a common challenge. Standard methods include:
-
Column Chromatography: This is the most common method, though separation can be difficult. Careful selection of the eluent system is required.
-
Recrystallization: If the alkene product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like propanol than many alkene products due to its ability to hydrogen bond.[9]
-
Phase Transfer: In some systems, a two-phase solvent system (e.g., water and dichloromethane) can be used where the ionic reagents remain in the aqueous phase and the organic product in the organic phase.[9]
Q5: The reaction is not proceeding at all. What are the first things I should verify?
A5: If no reaction is observed, systematically check the following:
-
Ylide Formation: Confirm the ylide is being generated. The characteristic color change (often to orange or red) upon adding the base is a good indicator.[10] If there is no color change, your base may be inactive or the phosphonium salt may be impure.
-
Reagent Purity and Integrity: Ensure the aldehyde or ketone has not degraded. Aldehydes are particularly susceptible to oxidation to carboxylic acids.[5] Use freshly purified or distilled carbonyl compounds.
-
Anhydrous Conditions: Verify that all glassware was properly dried and that anhydrous solvents were used. Water will quench the ylide.[8]
-
Reaction Temperature: Some combinations of semi-stabilized ylides and less reactive ketones may require heating to proceed at a reasonable rate.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Justification |
| Incomplete Ylide Formation | Use a stronger base (e.g., switch from NaH to n-BuLi).[7] Ensure the base is fresh and active. Increase the time allowed for ylide formation before adding the carbonyl compound. | The acidity of the phosphonium salt's α-proton dictates the required base strength. Semi-stabilized ylides require a sufficiently strong base for complete deprotonation.[8] |
| Ylide Decomposition | Use rigorously dried solvents and glassware. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. | Phosphorus ylides are strong bases and can be protonated and destroyed by water or acidic impurities.[8] They can also react with oxygen.[5] |
| Unreactive Carbonyl Compound | Increase the reaction temperature or prolong the reaction time. If using a ketone, consider switching to a more reactive aldehyde if the synthesis allows. For highly hindered ketones, the Horner-Wadsworth-Emmons reaction is a superior alternative.[5] | Steric hindrance around the carbonyl group slows down the initial nucleophilic attack by the ylide.[5] |
Problem 2: Poor or Undesired Stereoselectivity (E/Z Ratio)
| Parameter to Modify | Recommended Action | Expected Outcome |
| Solvent | Screen different solvents. Compare a nonpolar solvent (e.g., Toluene) with a polar aprotic solvent (e.g., DMF or DMSO). | The stereochemical outcome can be significantly dependent on solvent polarity.[6] For semi-stabilized ylides, polar solvents may slightly favor the (E)-isomer. |
| Base and Counter-ion | If using a lithium base (e.g., n-BuLi), compare the results with a sodium- or potassium-based base (e.g., NaH, KHMDS, or KOtBu). | The presence of lithium salts can have a profound effect on the reaction intermediates and influence the final E/Z ratio.[3] |
| Temperature | Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature, reflux). | Lower temperatures often increase selectivity by favoring the kinetically controlled pathway, which can lead to higher proportions of the (Z)-isomer with semi-stabilized ylides under salt-free conditions. |
| Additives (Schlosser Modification) | To strongly favor the (E)-alkene, treat the intermediate betaine with a second equivalent of strong base (e.g., phenyllithium) at low temperature before quenching. | This modification converts the initial erythro betaine (leading to the Z-alkene) to the more stable threo betaine, which then eliminates to form the (E)-alkene.[5] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction Using n-Butyllithium
This protocol describes a standard method for generating the ylide in situ followed by reaction with an aldehyde.
1. Materials and Setup:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Round-bottom flask, magnetic stirrer, syringe, and a nitrogen or argon line.
-
All glassware must be oven or flame-dried before use.
2. Ylide Formation:
-
Suspend this compound in anhydrous THF in the reaction flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. A deep orange or reddish color should develop, indicating ylide formation.[10][11]
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[12]
3. Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone in a small amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 7-12 hours, or until TLC analysis indicates consumption of the starting material.[12]
4. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to separate the alkene product from triphenylphosphine oxide.[9]
Visual Guides and Workflows
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Wittig Reactions with (4-Fluorobenzyl)triphenylphosphonium chloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and efficiency of Wittig reactions utilizing (4-Fluorobenzyl)triphenylphosphonium chloride.
Frequently Asked Questions (FAQs)
Q1: What type of ylide is generated from this compound?
The ylide generated is a semi-stabilized ylide. The phenyl group allows for some resonance stabilization of the carbanion, but it is not as stabilized as ylides bearing strongly electron-withdrawing groups like esters or ketones. This intermediate reactivity influences the choice of base and the stereochemical outcome of the reaction.[1][2]
Q2: What is the primary cause of low to no product yield in this Wittig reaction?
Low or no yield in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.
-
Poor Reagent Quality: The aldehyde may be contaminated with carboxylic acid (from oxidation), or the phosphonium salt, solvent, or base may contain moisture. Wittig reagents are sensitive to water and air.[3]
-
Sterically Hindered Carbonyl: While less of an issue with aldehydes, highly hindered ketones can react slowly or not at all.[4]
-
Side Reactions: The ylide can react with other electrophiles, or the base can promote side reactions like the Cannizzaro reaction in aldehydes lacking an alpha-hydrogen.[5]
Q3: How can I remove the triphenylphosphine oxide byproduct effectively?
Triphenylphosphine oxide is a common impurity that can be challenging to remove due to its polarity, which is often similar to that of the desired alkene product.[6][7] Effective purification strategies include:
-
Crystallization: The desired alkene is often less polar than triphenylphosphine oxide. Recrystallization from a suitable solvent system (e.g., propanol, ethanol, or hexanes/ethyl acetate) can effectively separate the two.[6]
-
Column Chromatography: Standard silica gel chromatography can be used. A less polar eluent system will typically elute the alkene product first.
-
Chemical Conversion: In difficult cases, triphenylphosphine oxide can be converted to a more polar derivative to facilitate separation. For example, treatment with hydrogen peroxide or iodomethane can create highly polar species that are easily removed.[8]
Q4: How does the choice of base and solvent affect the E/Z stereoselectivity of the alkene product?
For semi-stabilized ylides like the one derived from this compound, the reaction often yields a mixture of E and Z isomers.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Protic solvents can engage in hydrogen bonding, altering the activation parameters of the reaction compared to aprotic solvents.[9][10] Non-polar, aprotic solvents generally favor the formation of the Z-alkene with non-stabilized ylides.
-
Base and Counter-ions: The presence of certain salts, particularly lithium halides, can disrupt the formation of the cis-oxaphosphetane intermediate, leading to a higher proportion of the E-alkene.[1][11] Using sodium or potassium-based bases in salt-free conditions typically favors the Z-isomer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No reaction (starting materials remain) | 1. Base is not strong enough to form the ylide.2. Reaction temperature is too low.3. Phosphonium salt is impure or wet. | 1. Switch to a stronger base (e.g., from NaOH to NaH or n-BuLi).2. Allow the reaction to warm to room temperature or gently heat.3. Dry the phosphonium salt under vacuum before use. |
| Low Yield | 1. Incomplete ylide formation.2. Aldehyde is impure (oxidized to carboxylic acid).3. Ylide is decomposing due to air or moisture.4. Unfavorable reaction equilibrium. | 1. Use a slight excess of the base and allow sufficient time for ylide formation.2. Purify the aldehyde by distillation or chromatography before the reaction.3. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) with dry solvents.4. The formation of triphenylphosphine oxide is a strong driving force, but optimizing solvent and temperature can improve conversion.[12] |
| Multiple Spots on TLC (Side Products) | 1. Self-condensation of the aldehyde (base-catalyzed).2. Reaction of the ylide with solvent or other electrophiles.3. Use of a very strong base like n-BuLi can sometimes lead to side reactions. | 1. Add the aldehyde slowly to the pre-formed ylide solution.2. Use a non-reactive, aprotic solvent like THF or Toluene.3. Consider using a milder base compatible with the reagents, such as NaH or KHMDS. |
| Product is contaminated with Triphenylphosphine Oxide | 1. Co-crystallization of the product and byproduct.2. Similar polarity making chromatographic separation difficult. | 1. Optimize the recrystallization solvent. Try a different solvent or solvent mixture.2. If chromatography fails, consider converting the phosphine oxide to a more polar salt to ease separation.[8] |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the effects of different bases and solvents on Wittig reaction yields, based on general principles applicable to semi-stabilized ylides.
Table 1: Effect of Base on Ylide Formation and Yield
| Base | pKa of Conjugate Acid | Typical Use Case | Potential Issues |
| Sodium Hydroxide (NaOH) | ~15.7 | Two-phase systems (e.g., CH₂Cl₂/H₂O).[7][13] | May not be strong enough for complete deprotonation; can promote side reactions. |
| Sodium Hydride (NaH) | ~36 | Used in aprotic solvents like THF or DMF. Good for generating salt-free ylides. | Requires careful handling (flammable solid); reaction can be slow. |
| n-Butyllithium (n-BuLi) | ~50 | Very strong base, ensures complete and rapid ylide formation in aprotic solvents.[11] | Can react with other functional groups; presence of lithium salts can decrease Z-selectivity.[1] |
| Potassium tert-Butoxide (KOtBu) | ~19 | A strong, non-nucleophilic base suitable for many applications. | Can be sterically hindered, affecting deprotonation rate. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Generally too weak for semi-stabilized ylides unless used with a phase-transfer catalyst or under specific conditions.[14] | Inefficient ylide formation leading to very low yields. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Type | Effect on Reaction | Considerations |
| Tetrahydrofuran (THF) | Aprotic Polar | Excellent for solubilizing the ylide and phosphonium salt. Commonly used with strong bases like n-BuLi and NaH. | Must be anhydrous. |
| Dichloromethane (CH₂Cl₂) | Aprotic Polar | Often used in two-phase systems with aqueous bases like 50% NaOH.[7] | Potential for side reactions with very strong bases. |
| Toluene | Aprotic Non-polar | Can favor Z-selectivity with non-stabilized ylides. Good for reactions at higher temperatures. | Lower solubility of the phosphonium salt. |
| Dimethylformamide (DMF) | Aprotic Polar | High boiling point, useful for sluggish reactions. Can affect stereoselectivity.[9] | Can be difficult to remove during workup. Must be anhydrous. |
| Methanol/Ethanol | Protic | Generally avoided as they can protonate the ylide, quenching the reaction.[9] | May be used in specific cases with stabilized ylides, but not recommended for this system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactants: Combine equimolar amounts of triphenylphosphine and 4-fluorobenzyl chloride in a round-bottom flask. Toluene or acetonitrile can be used as a solvent, or the reaction can be run neat.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) for 12-24 hours under a nitrogen atmosphere. A white solid will precipitate as the reaction progresses.[15]
-
Isolation: After cooling to room temperature, filter the solid precipitate.
-
Purification: Wash the collected solid thoroughly with a non-polar solvent like diethyl ether or hexanes to remove any unreacted triphenylphosphine or 4-fluorobenzyl chloride.
-
Drying: Dry the resulting white solid (the phosphonium salt) under vacuum to remove residual solvent. Store in a desiccator.
Protocol 2: General Wittig Reaction Procedure
-
Setup: To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add the this compound (1.1 equivalents).
-
Solvent: Add anhydrous THF (or another suitable aprotic solvent) via syringe.
-
Ylide Formation: Cool the stirred suspension to 0°C in an ice bath. Add the base (e.g., n-BuLi, 1.05 equivalents) dropwise via syringe. The solution will typically develop a characteristic color (often orange or deep red), indicating ylide formation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization to isolate the desired alkene.[6]
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. delval.edu [delval.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
troubleshooting low yield in Wittig reaction with electron-withdrawing groups
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields encountered when using phosphorus ylides substituted with electron-withdrawing groups (stabilized ylides).
Troubleshooting Guide: Low Yield with Stabilized Ylides
Low yields in Wittig reactions involving stabilized ylides are a common challenge. The following flowchart provides a logical workflow to diagnose and resolve potential issues in your experimental setup.
Caption: A troubleshooting workflow for low-yield Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a stabilized ylide giving a low yield?
Low yields with stabilized ylides (e.g., those bearing ester, ketone, or nitrile groups) are often due to several factors:
-
Reduced Reactivity : The electron-withdrawing group delocalizes the negative charge of the carbanion, making the ylide more stable and less reactive (less nucleophilic) compared to non-stabilized ylides (e.g., those with alkyl groups).[1][2][3] Consequently, they react sluggishly, especially with sterically hindered or less electrophilic ketones.[3][4][5]
-
Reversibility : The initial nucleophilic addition of a stabilized ylide to the carbonyl group is often a reversible process.[6][7] The reaction proceeds under thermodynamic control, and if the equilibrium does not favor the oxaphosphetane intermediate, the overall yield will be low.[6]
-
Byproduct Removal : The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O). This compound can be difficult to separate from the desired alkene product due to similar physical properties (e.g., solubility in organic solvents), leading to poor isolated yields after purification.[8][9]
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction parameters is crucial for driving the reaction to completion.
-
Base Selection : Stabilized ylides are less basic than non-stabilized ones. Therefore, extremely strong bases like n-BuLi are often unnecessary and can sometimes lead to side reactions. Milder bases are typically sufficient and recommended.[1][5]
-
Temperature and Time : Due to their lower reactivity, these reactions often require more forcing conditions. Increasing the reaction temperature (e.g., refluxing in THF or toluene) and extending the reaction time can significantly improve yields.
The following table summarizes common bases used for generating stabilized ylides.
| Base | Typical Solvent(s) | Temperature | Notes |
| Sodium Hydride (NaH) | THF, DME | RT to Reflux | A very common and effective choice for stabilized ylides.[10][11] |
| Potassium Carbonate (K₂CO₃) | Toluene, DMF | Reflux | A weaker base, often used under heterogeneous conditions. |
| Sodium Methoxide (NaOMe) | Methanol, THF | RT to Reflux | An effective alkoxide base.[1][11] |
| Potassium tert-Butoxide (KOtBu) | THF | 0 °C to RT | A strong, non-nucleophilic base suitable for many ylides.[3] |
Q3: When should I use the Horner-Wadsworth-Emmons (HWE) reaction instead?
The Horner-Wadsworth-Emmons (HWE) reaction is often the preferred alternative to the Wittig reaction for synthesizing alkenes with electron-withdrawing groups, especially when experiencing low yields or purification difficulties.[8][12][4][5]
Key advantages of the HWE reaction include:
-
Easier Purification : The byproduct is a water-soluble phosphate ester, which is easily removed from the reaction mixture by a simple aqueous extraction.[8][12][13][10] This dramatically simplifies purification compared to the removal of triphenylphosphine oxide.
-
Enhanced Reactivity : The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently even with less reactive ketones.[8][12][13]
-
High (E)-Selectivity : The HWE reaction reliably produces the thermodynamically favored (E)-alkene with high stereoselectivity.[12][11]
The table below provides a direct comparison for reactions involving stabilized reagents.
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |
| Reagent Reactivity | Less nucleophilic | More nucleophilic[8][12][13] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Water-soluble phosphate ester[8][13] |
| Purification | Often requires chromatography or recrystallization.[8][9] | Simple aqueous extraction is usually sufficient.[8][10] |
| Stereoselectivity | Predominantly (E)-alkene.[1][7][4] | Excellent (E)-selectivity.[12][11] |
Key Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Toluene, anhydrous
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Add anhydrous toluene to dissolve the ylide.
-
Add benzaldehyde (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product (ethyl cinnamate) from the triphenylphosphine oxide byproduct.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be done by chromatography if necessary.
Reaction Mechanism Visualization
The stereochemical outcome of the Wittig reaction with stabilized ylides is governed by thermodynamic control, where the initial addition step is reversible. This allows for equilibration to the more stable anti intermediate, which leads to the (E)-alkene.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of (4-Fluorobenzyl)triphenylphosphonium Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (4-Fluorobenzyl)triphenylphosphonium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: The most common impurities include unreacted starting materials such as triphenylphosphine and 4-fluorobenzyl chloride. Additionally, solvent residue from the reaction (e.g., toluene, benzene) and moisture absorbed from the atmosphere can be present, as phosphonium salts can be hygroscopic.[1]
Q2: My product has precipitated from the reaction mixture. Is simple filtration sufficient for purification?
A2: While the product often precipitates as a white solid, simple filtration may not be enough to achieve high purity.[2] The collected solid will likely be contaminated with residual starting materials and solvent. Further purification steps like washing or recrystallization are highly recommended to remove these impurities.
Q3: What is the recommended method for purifying this compound?
A3: The most common and effective purification method is recrystallization.[1][3] This technique is excellent for removing soluble impurities and achieving a highly crystalline, pure product. Washing the crude solid with a suitable solvent can also be an effective preliminary purification step.
Q4: How do I choose the right solvent for washing or recrystallization?
A4: For washing, you need a solvent that dissolves the impurities (like triphenylphosphine) but not the desired phosphonium salt. A non-polar solvent like hot toluene or hexane is often used to wash away unreacted triphenylphosphine.[1][2] For recrystallization, the ideal solvent should dissolve the phosphonium salt at high temperatures but have low solubility for it at room temperature or below.[3] A mixture of solvents, such as dichloromethane/ether or ethyl acetate/acetonitrile, can be effective.[1]
Q5: My product is an oil and won't solidify. What should I do?
A5: Oily products are a common issue with phosphonium salts, often due to absorbed moisture or residual solvent.[1] To induce solidification, try the following:
-
Trituration: Stirring or grinding the oil with a non-solvent like n-hexane can help force it to solidify.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove all solvent and water. Co-evaporation with a dry, aprotic solvent like toluene can help remove traces of water.[1]
-
Cooling: Cooling the oil to a low temperature (e.g., in a freezer or with a dry ice bath) can promote crystallization.[1]
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.
Q6: How can I confirm the purity of my final product?
A6: Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (310-312 °C) indicates high purity.[2]
-
NMR Spectroscopy: ¹H and ³¹P NMR are powerful tools. The absence of signals corresponding to triphenylphosphine (around -5 ppm in ³¹P NMR) or other impurities in the spectra is a good indicator of purity. The ³¹P NMR spectrum of the similar benzyltriphenylphosphonium chloride shows a singlet at approximately 23.8 ppm.[4]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₁ClFP | [2][5] |
| Molecular Weight | 406.86 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 310-312 °C | [2] |
| CAS Number | 3462-95-1 | [2][5][6] |
Experimental Protocol: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent system (e.g., Dichloromethane/Diethyl Ether or Ethanol/Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent system.
-
Dissolution: Place the crude phosphonium salt in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., dichloromethane or ethanol) and gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal. If using a co-solvent system, slowly add the anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy, then allow it to stand.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the purification of this compound.
References
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct from Wittig Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your Witt-ig reaction product.
Q1: My desired product is non-polar and stable. What is the simplest method to remove TPPO?
A1: For non-polar and stable products, precipitation and filtration is often the most straightfor-ward approach. TPPO has low solubility in non-polar solvents like hexanes or pentane.
-
Method 1: Direct Precipitation. After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent such as pentane or hexane. The TPPO will often precipitate as a white solid and can be removed by filtration. This may need to be repeated 2-3 times for complete removal.
-
Method 2: Crystallization from a Mixed Solvent System. TPPO crystallizes well from a benzene-cyclohexane mixture. If your product is soluble, you can dissolve the crude mixture in a minimal amount of benzene and then add cyclohexane to induce TPPO crystallization.
Q2: My product is polar, making precipitation with non-polar solvents ineffective. How can I remove TPPO?
A2: When your product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy. This method is particularly useful for reactions conducted in polar aprotic or protic solvents. Commonly used metal salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).
Q3: I performed my Wittig reaction in THF, and attempts to precipitate TPPO with MgCl₂ have failed.
A3: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents like THF. In this scenario, you have a few options:
-
Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with the MgCl₂ precipitation method, such as toluene or ethyl acetate.
-
Use an Alternative Salt: Anhydrous calcium bromide (CaBr₂) has been shown to be very efficient for removing TPPO from THF solutions, with 95-98% of the TPPO being removed.
Q4: I'm concerned that my product might co-precipitate with the TPPO-metal salt complex. How can I minimize this?
A4: Co-precipitation can be a challenging issue. Here are a few strategies to address it:
-
Optimize the Solvent System: Carefully screen different solvents or solvent mixtures for the precipitation. The goal is to find a system where the TPPO or its complex has minimal solubility while your product remains in solution.
-
Adjust the Stoichiometry of the Precipitating Agent: If using a metal salt, try adjusting the equivalents of the salt added. Using a minimal amount necessary
Technical Support Center: (4-Fluorobenzyl)triphenylphosphonium chloride in Wittig Olefination
Welcome to the technical support center for the Wittig olefination using (4-Fluorobenzyl)triphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific reagent and its side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Wittig reaction?
A1: The most common side reactions include:
-
Hydrolysis of the phosphonium salt and the corresponding ylide: The presence of water or protic solvents can lead to the hydrolysis of the phosphonium salt to produce 4-fluorotoluene and triphenylphosphine oxide. The ylide is also susceptible to hydrolysis. The rate of hydrolysis can be significant, especially in non-anhydrous conditions.[1]
-
Oxidation of the ylide: Ylides are sensitive to air and can be oxidized, which reduces the yield of the desired alkene. Therefore, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cannizzaro reaction of the aldehyde: If the aldehyde substrate is sensitive to base and lacks α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, leading to the formation of the corresponding alcohol and carboxylic acid.
-
Aldol condensation: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions.
-
Formation of E/Z isomers: The Wittig reaction is not always completely stereoselective, and a mixture of E and Z isomers of the resulting alkene may be formed. The ratio of these isomers is influenced by the reaction conditions and the stability of the ylide. Stabilized ylides, such as the one derived from this compound, tend to favor the formation of the E-alkene.[2][3]
Q2: How does the fluorine substituent on the benzyl group affect the reactivity and side reactions?
A2: The fluorine atom at the para-position of the benzyl group is an electron-withdrawing group. This has several implications:
-
Increased acidity of the benzylic protons: The electron-withdrawing nature of fluorine increases the acidity of the protons on the carbon adjacent to the phosphorus atom in the phosphonium salt. This facilitates the formation of the ylide, potentially allowing for the use of milder bases.
-
Stabilization of the ylide: The resulting ylide is stabilized by the electron-withdrawing fluorine, which can influence the stereoselectivity of the reaction, generally favoring the E-isomer.[2]
-
Potential for nucleophilic aromatic substitution: While less common under typical Wittig conditions, the fluorine atom could potentially undergo nucleophilic aromatic substitution, especially if very strong nucleophiles are present or under harsh reaction conditions.
Q3: What is the best way to remove the triphenylphosphine oxide byproduct from the reaction mixture?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[4] Several methods can be employed for its removal:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification, as triphenylphosphine oxide may have different solubility properties.
-
Column chromatography: This is a very common and effective method for separating the alkene from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, while the desired alkene remains in solution.
-
Conversion to a water-soluble derivative: Triphenylphosphine oxide can be converted to a water-soluble salt by reaction with certain reagents, facilitating its removal by aqueous extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alkene | 1. Incomplete ylide formation. | 1a. Ensure the use of a sufficiently strong and fresh base. For this compound, bases like NaH, n-BuLi, or KOtBu are commonly used.[5] 1b. Verify the quality and dryness of the phosphonium salt. 1c. Extend the ylide formation time or perform it at a slightly elevated temperature (if the ylide is stable enough). |
| 2. Hydrolysis of the phosphonium salt or ylide. | 2a. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2b. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. | |
| 3. Poor quality of the aldehyde. | 3a. Use freshly distilled or purified aldehyde. Aldehydes can oxidize to carboxylic acids upon storage. | |
| 4. Sterically hindered aldehyde or ketone. | 4a. Use a less sterically hindered phosphonium salt if possible (not applicable here). 4b. Consider using the Horner-Wadsworth-Emmons reaction as an alternative for hindered ketones.[6] | |
| Formation of a mixture of E/Z isomers | 1. Reaction conditions not optimized for stereoselectivity. | 1a. For stabilized ylides like the one from this compound, using non-polar solvents and salt-free conditions can favor the E-isomer. 1b. The Schlosser modification can be used to favor the E-alkene by treating the intermediate betaine with a strong base like phenyllithium at low temperature.[3][6] |
| Presence of significant amounts of 4-fluorotoluene in the product mixture | 1. Hydrolysis of the phosphonium salt or ylide. | 1a. Strictly adhere to anhydrous reaction conditions. 1b. Ensure the base is added to the phosphonium salt to form the ylide before the addition of any potentially protic impurities. |
| Difficulty in removing triphenylphosphine oxide | 1. Similar polarity and solubility of the product and byproduct. | 1a. Optimize column chromatography conditions (e.g., solvent gradient). 1b. Attempt precipitation of triphenylphosphine oxide with a non-polar solvent. 1c. Explore methods to convert triphenylphosphine oxide to a more easily separable derivative. |
Experimental Protocols
General Protocol for the Wittig Olefination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Ylide (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq).
-
Add anhydrous solvent (e.g., THF, diethyl ether, or toluene).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KOtBu) (1.05 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete ylide formation.
2. Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 eq) in the same anhydrous solvent.
-
Add the carbonyl solution dropwise to the ylide solution at the appropriate temperature (often the same temperature as ylide formation).
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to separate the desired alkene from triphenylphosphine oxide.[7][8]
Quantitative Data Summary
| Phosphonium Salt | Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | Cinnamaldehyde | NaOMe | Methanol | 22 | [9] |
| (3-Fluorobenzyl)triphenylphosphonium bromide | - | - | THF | 98 (synthesis of salt) | [10] |
| Potassium [(4-trifluoroboratophenyl)methyl]-triphenylphosphonium chloride | 2-Thiophenecarboxaldehyde | K₂CO₃ | THF | 87 (one-pot) | [11] |
Visualizations
Experimental Workflow for Wittig Olefination
Caption: General experimental workflow for the Wittig olefination.
Logical Relationship of Potential Side Reactions
Caption: Potential side reactions in Wittig olefination.
References
- 1. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. odinity.com [odinity.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent on the stereoselectivity of Wittig reactions
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stereoselectivity of this crucial olefination reaction, with a specific focus on the influence of solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Wittig reaction experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor E/Z Selectivity with Unstabilized Ylides | The reaction conditions are favoring thermodynamic equilibration. This can be caused by the presence of lithium salts, which can stabilize the betaine intermediate and allow for reversibility.[1][2] | - Use salt-free conditions. Prepare the ylide using a sodium or potassium base (e.g., NaH, KHMDS) instead of a lithium base (e.g., n-BuLi). - Perform the reaction in a non-polar, aprotic solvent (e.g., THF, diethyl ether, toluene) to favor kinetic control and the formation of the Z-alkene.[3] - For exclusive Z-isomer formation, consider running the reaction in dimethylformamide (DMF) in the presence of sodium or lithium iodide.[2] |
| Poor E/Z Selectivity with Stabilized Ylides | The solvent may not be optimal for maximizing the formation of the E-alkene. While stabilized ylides generally favor the E-product, solvent polarity can still play a role. | - Employ a polar aprotic solvent (e.g., DMF, DMSO) to enhance E-selectivity. - In some cases, polar protic solvents (e.g., ethanol) can also promote E-alkene formation.[4] However, be cautious as protic solvents can sometimes lead to side reactions. - Consider a solvent-free approach, which has been shown to yield high E-selectivity.[5] |
| Unexpected Stereochemical Outcome | The classification of the ylide (stabilized, semi-stabilized, or unstabilized) may be ambiguous, leading to unpredictable selectivity. Semi-stabilized ylides are particularly known for exhibiting variable stereoselectivity.[3] | - Carefully re-evaluate the electronic properties of the substituent on the ylide. - Conduct small-scale screening experiments with a range of polar and non-polar solvents to empirically determine the optimal conditions for your desired isomer. |
| Low Reaction Yield | - Steric Hindrance: Bulky aldehydes, ketones, or ylides can slow down the reaction. - Ylide Decomposition: The ylide may be unstable under the reaction conditions. - Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - For sterically hindered substrates, consider increasing the reaction temperature or switching to a more reactive ylide. The Horner-Wadsworth-Emmons reaction is a common alternative in such cases.[2] - Prepare the ylide in situ and use it immediately. - Select a solvent that effectively dissolves both the carbonyl compound and the phosphonium salt/ylide. For reactants with very different polarities, a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can be employed. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the stereoselectivity of the Wittig reaction?
A1: For unstabilized ylides, non-polar, aprotic solvents typically favor the formation of the Z-alkene by promoting a kinetically controlled, irreversible formation of the cis-oxaphosphetane intermediate.[1][3] Conversely, for stabilized ylides, polar solvents tend to favor the E-alkene, as the reaction becomes more reversible and proceeds under thermodynamic control.[6]
Q2: Why do unstabilized and stabilized ylides give different stereochemical outcomes?
A2: The difference lies in the stability of the ylide and the reversibility of the initial cycloaddition step.
-
Unstabilized ylides (e.g., with alkyl substituents) are highly reactive. The formation of the oxaphosphetane intermediate is rapid and generally irreversible, leading to the kinetically favored Z-alkene.[6]
-
Stabilized ylides (e.g., with ester or ketone substituents) are less reactive. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene.[6]
Q3: What is the role of lithium salts in determining the stereochemistry?
A3: Lithium salts can have a significant impact on the stereochemical outcome, particularly when using unstabilized ylides.[2] They can coordinate to the betaine intermediate, stabilizing it and promoting equilibration. This can lead to a loss of Z-selectivity and an increase in the proportion of the E-alkene.[1] To favor the Z-alkene with unstabilized ylides, it is best to use "salt-free" conditions.
Q4: Can I run a Wittig reaction without any solvent?
A4: Yes, solvent-free Wittig reactions have been successfully performed, often with microwave assistance.[5] This "green chemistry" approach can offer high yields and, in the case of stabilized ylides, excellent E-selectivity.[5]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the E/Z ratio for various Wittig reactions.
| Ylide Type | Carbonyl Compound | Solvent | Temperature (°C) | Z/E Ratio | Reference |
| Semi-stabilized | Aliphatic Aldehyde | Toluene | 110 | 81/19 | [7] |
| Semi-stabilized | Aliphatic Aldehyde | Toluene | 40 | 87/13 | [7] |
| Semi-stabilized | Aliphatic Aldehyde | Dichloromethane (DCM) | 40 | 50/50 | [7] |
| Semi-stabilized | Aliphatic Aldehyde | Dichloromethane (DCM) | 110 | 50/50 | [7] |
| Semi-stabilized | Aliphatic Aldehyde | Water | - | 27/73 | [7] |
| Stabilized | Cinnamaldehyde | Dichloromethane (DCM) | Room Temp. | Lower cis content | [4] |
| Stabilized | Cinnamaldehyde | Ethanol | Room Temp. | Higher cis content | [4] |
Experimental Protocols
Protocol: Solvent Effect on the Stereoselectivity of a Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure to investigate the effect of solvent polarity on the stereoselectivity of the reaction between a stabilized ylide and an aldehyde.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
4-Chlorobenzaldehyde
-
Solvent 1: Dichloromethane (DCM) - a polar aprotic solvent
-
Solvent 2: Ethanol - a polar protic solvent
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent: 25% Diethyl ether in hexanes
Procedure:
-
Reaction Setup:
-
Prepare two separate reaction vials. To each vial, add 4-chlorobenzaldehyde (50 mg).
-
To the first vial, add 3 mL of dichloromethane.
-
To the second vial, add 3 mL of ethanol.
-
Equip each vial with a magnetic stir vane.
-
-
Ylide Addition:
-
While stirring, add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise to each reaction vial at room temperature.
-
-
Reaction Monitoring:
-
Allow both reactions to stir at room temperature for 2 hours.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reactions are complete (as indicated by TLC), evaporate the solvent from each vial under a stream of nitrogen.
-
To each vial, add 3 mL of 25% diethyl ether in hexanes. A white precipitate of triphenylphosphine oxide will form.
-
Filter the mixture through a small plug of silica gel to remove the precipitate, collecting the filtrate.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
-
Analysis:
-
Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the ratio of E and Z isomers.
-
Visualizations
Logical Workflow for Solvent Selection in Wittig Reactions
Caption: Solvent selection workflow for Wittig reactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. quora.com [quora.com]
- 7. A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction [organic-chemistry.org]
Technical Support Center: Managing Hygroscopic Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with hygroscopic materials during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What makes a material hygroscopic?
A1: Hygroscopic materials have a strong affinity for moisture and readily absorb water vapor from the surrounding atmosphere.[1][2] This property is due to the material's chemical structure, which allows it to form hydrogen bonds with water molecules. Factors such as particle size, shape, and surface area can also influence a material's hygroscopicity.[2][3][4]
Q2: What are the common consequences of improper handling of hygroscopic materials?
A2: Improper handling can lead to a range of undesirable effects, including:
-
Physical Changes: Caking, clumping, and agglomeration are common issues that can affect the flowability and handling of powders.[3][4][5]
-
Chemical Degradation: Absorbed moisture can lead to hydrolysis, reducing the stability and potency of active pharmaceutical ingredients (APIs).[6]
-
Altered Dissolution Profiles: Changes in the physical form of a substance due to moisture uptake can impact its dissolution rate and, consequently, its bioavailability.[7]
-
Microbial Growth: The presence of moisture can create a favorable environment for the growth of bacteria and fungi.[1]
Q3: What are the ideal storage conditions for hygroscopic materials?
A3: The ideal storage conditions aim to minimize exposure to atmospheric moisture. Key recommendations include:
-
Airtight Containers: Store materials in well-sealed containers to prevent the ingress of moist air.
-
Controlled Humidity: Maintain a low relative humidity (RH) environment. For many pharmaceutical applications, an RH between 30% and 60% is recommended, though some sensitive materials may require even lower levels.[8][9]
-
Controlled Temperature: Stable temperature conditions are important, as fluctuations can lead to condensation.[4]
-
Desiccants: Utilize desiccants, such as silica gel or molecular sieves, within storage containers or desiccators to absorb any residual moisture.
-
Inert Gas Blanket: For highly sensitive materials, purging the container with a dry, inert gas like nitrogen can provide an extra layer of protection.
Q4: Can formulation changes reduce the hygroscopicity of a drug substance?
A4: Yes, several formulation strategies can be employed to mitigate the hygroscopic nature of a substance:
-
Film Coating: Applying a non-hygroscopic coating to tablets or particles can act as a physical barrier to moisture.
-
Encapsulation: Encapsulating the hygroscopic material within a less permeable substance can protect it from the environment.
-
Co-processing with Excipients: Blending the hygroscopic material with excipients that have a lower affinity for water can help to reduce overall moisture uptake.
-
Crystal Engineering: Modifying the crystalline structure of the material can sometimes lead to a less hygroscopic form.
Troubleshooting Guide
Problem: My powder has formed clumps and is difficult to dispense accurately.
-
Immediate Action: Gently break up the clumps using a spatula or by carefully passing the material through a sieve. Be aware that this may not fully restore the original properties of the material.
-
Root Cause Analysis:
-
Long-Term Solution:
-
Store the material in smaller, well-sealed containers to minimize the headspace and frequency of opening the main stock.
-
Handle the material in a controlled environment, such as a glove box with low humidity or a room with a dehumidifier.[10]
-
Consider repackaging the material under an inert gas atmosphere.
-
Problem: I suspect my material has absorbed a significant amount of water, potentially affecting my experimental results.
-
Immediate Action: Do not use the material for critical experiments until the moisture content has been determined.
-
Root Cause Analysis:
-
Exposure to Ambient Air: Leaving the container open for extended periods or handling it in a high-humidity environment can lead to significant water absorption.
-
Inadequate Drying: If the material was dried prior to storage, the process may have been insufficient.
-
-
Long-Term Solution:
-
Quantify the moisture content using a suitable analytical method, such as Karl Fischer titration or loss on drying.
-
If possible, dry the material to an acceptable moisture level. Be cautious, as excessive heat can degrade some compounds.
-
Implement stricter handling protocols, including minimizing exposure time to the atmosphere and using controlled environments.
-
Quantitative Data Summary
| Parameter | Recommended Range | Application/Notes |
| Storage Relative Humidity | 30% - 60% RH | General pharmaceutical storage.[8][9] Specific materials may require lower RH. |
| Manufacturing Humidity | 40% - 60% RH | For processes like tablet compression to prevent sticking and ensure consistency.[10] |
| Formulation Humidity | 30% - 40% RH | Recommended for accurate mixing of ingredients and to prevent clumping.[8] |
| Packaging Humidity | 40% - 50% RH | To ensure the integrity of packaging materials and prevent moisture ingress.[8] |
Experimental Protocol: Moisture Content Determination by Karl Fischer Titration
Objective: To determine the water content of a hygroscopic solid using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Solvent (e.g., dry methanol)
-
Water standard (for titer determination)
-
Hygroscopic sample
-
Analytical balance
-
Spatula
-
Sealed weighing boat or syringe
Methodology:
-
Titer Determination: a. Add a known volume of the solvent to the titration vessel. b. Titrate to a stable, dry endpoint with the Karl Fischer reagent. This neutralizes any residual water in the solvent. c. Accurately weigh a specific amount of the water standard and add it to the titration vessel. d. Titrate with the Karl Fischer reagent to the endpoint. e. The titer (mg/mL) is calculated as the mass of water added divided by the volume of titrant consumed. Perform this in triplicate and use the average value.
-
Sample Analysis: a. Add a fresh aliquot of the solvent to the titration vessel and titrate to a dry endpoint. b. Accurately weigh a suitable amount of the hygroscopic sample, minimizing its exposure to the atmosphere. c. Quickly transfer the sample to the titration vessel. d. Titrate with the Karl Fischer reagent to the endpoint. e. The water content (% w/w) is calculated using the following formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
Safety Precautions:
-
Karl Fischer reagents are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: Troubleshooting workflow for common issues with hygroscopic materials.
Caption: Mechanism of moisture absorption by a hygroscopic material.
References
- 1. bryair.com [bryair.com]
- 2. absortech.com [absortech.com]
- 3. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 4. azocleantech.com [azocleantech.com]
- 5. aqualab.com [aqualab.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topproductinnovations.com [topproductinnovations.com]
- 9. Humidity requirements for drug storage _Pharmaceutical industry_Solutions_Jiangsu Shiman Electrical Appliance Technology (Group) Co., Ltd. [bestshiman.com]
- 10. Managing Humidity in Compression Areas of Hygroscopic Tablets – Pharma.Tips [pharma.tips]
preventing decomposition of (4-Fluorobenzyl)triphenylphosphonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (4-Fluorobenzyl)triphenylphosphonium chloride during their experiments.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Wittig Reaction Yields
Possible Cause: Decomposition of the phosphonium salt prior to or during the ylide formation, leading to a lower concentration of the active Wittig reagent.
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, assess the purity of the this compound. The compound should be a white to off-white solid. Clumping or discoloration may indicate moisture absorption and decomposition.
-
Moisture and Air Exclusion: The primary cause of decomposition is hydrolysis. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Proper Storage: Confirm that the reagent has been stored correctly. It should be kept in a tightly sealed container, under an inert atmosphere, and in a dry environment such as a desiccator.[1]
-
Temperature Control during Ylide Formation: If using a strong base for deprotonation, perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions and decomposition of the resulting ylide.
-
Order of Addition: Add the base to the phosphonium salt suspension in an anhydrous solvent to form the ylide in situ, and then add the aldehyde or ketone.
Issue 2: Unexpected Peaks in NMR Spectrum After Reaction
Possible Cause: Presence of decomposition products in the starting material or formed during the reaction.
Troubleshooting Steps:
-
Identify Common Impurities by ³¹P NMR: ³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing species.
-
Unreacted Phosphonium Salt: The starting material, this compound, is expected to have a chemical shift similar to benzyltriphenylphosphonium chloride, which appears at approximately +23.8 ppm.
-
Triphenylphosphine Oxide (TPPO) Analogues: The most common decomposition product from hydrolysis or air oxidation is a phosphine oxide derivative. Triphenylphosphine oxide itself shows a signal around +25 to +35 ppm. The fluorinated analogue is expected in a similar region. The presence of a significant peak in this area suggests decomposition.
-
-
Check for Hydrolysis Products: Hydrolysis of the phosphonium salt or the corresponding ylide will lead to the formation of 4-fluorotoluene and triphenylphosphine oxide. These can be identified by ¹H and ¹³C NMR spectroscopy.
-
Analyze for Solvent and Other Contaminants: Consult reference tables for the chemical shifts of common laboratory solvents and impurities to rule out external contamination.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is hygroscopic and should be protected from moisture by storing it in a dry and well-ventilated place, for instance, inside a desiccator.[1] Recommended storage is at room temperature.
Q2: How can I handle this compound to minimize decomposition?
A2: Handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[1] Use dry, clean spatulas and weigh the compound quickly. Avoid inhalation of the dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q3: What are the main decomposition pathways for this phosphonium salt?
A3: The primary decomposition pathway is hydrolysis, where the phosphonium salt reacts with water to form triphenylphosphine oxide and 4-fluorotoluene. This is why it is critical to protect the compound from moisture. Oxidation can also occur, leading to the same phosphine oxide product.
Q4: Can I prepare a stock solution of the ylide from this compound?
A4: The ylide derived from this compound is considered semi-stabilized. While more stable than unstabilized ylides, it is still reactive and susceptible to decomposition. It is generally recommended to prepare the ylide in situ (in the reaction flask) and use it immediately for the best results.
Q5: What is the melting point of this compound and is it an indicator of purity?
A5: The reported melting point is in the range of 310-312 °C.[1] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly lower than this value may suggest the presence of impurities, possibly due to decomposition.
Data Presentation
Summary of Physical and Stability Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Discoloration or clumping may indicate decomposition or moisture absorption. |
| Melting Point | 310-312 °C[1] | A lower or broader melting range can be indicative of impurities. |
| Hygroscopicity | Hygroscopic[1] | Readily absorbs moisture from the air, leading to hydrolysis. |
| Air Stability | Air-sensitive | Should be handled under an inert atmosphere to prevent oxidation and hydrolysis.[1] |
| Thermal Stability | Stable at room temperature. | Thermal decomposition can release irritating gases and vapors.[1] |
³¹P NMR Chemical Shifts for Identification and Troubleshooting
| Compound | Expected ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) | Role in Experiment |
| This compound | ~ +24 | Starting Material (estimated from benzyltriphenylphosphonium chloride) |
| Triphenylphosphine Oxide | +25 to +35 | Common Decomposition Product |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ³¹P NMR
This protocol outlines the procedure to check the purity of the phosphonium salt and detect the presence of its primary decomposition product, the corresponding phosphine oxide.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tube with a cap
-
85% H₃PO₄ in a sealed capillary (for external referencing, if needed)
-
NMR spectrometer
Procedure:
-
In a dry environment (e.g., a glove box), accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of dry CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Process the spectrum and reference the chemical shifts. If an external standard is not used, the solvent signal can be used for ¹H and ¹³C referencing, and the phosphorus signals can be referenced relative to each other.
-
Integrate the peaks corresponding to the phosphonium salt (around +24 ppm) and the phosphine oxide (around +25 to +35 ppm).
-
Calculate the percentage of the phosphine oxide impurity to assess the extent of decomposition.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended experimental workflow to prevent decomposition.
References
Technical Support Center: Scale-Up of Reactions Involving (4-Fluorobenzyl)triphenylphosphonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Fluorobenzyl)triphenylphosphonium chloride, with a focus on considerations for reaction scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Wittig reactions using this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Incomplete Ylide Formation: Insufficient or inappropriate base, presence of moisture. | - Base Selection: For non-stabilized ylides like that from this compound, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required. - Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous. Moisture will quench the strong base and the ylide.[1] |
| Ylide Instability: The generated ylide may be unstable and decompose, especially at elevated temperatures. | - In Situ Generation: Consider a "one-pot" approach where the ylide is generated in the presence of the aldehyde or ketone. - Temperature Control: Maintain low temperatures (e.g., 0 °C or below) during ylide formation and subsequent reaction with the carbonyl compound.[1] | |
| Side Reactions (e.g., Cannizzaro Reaction): If reacting with an aldehyde lacking α-hydrogens, a strong base can induce a disproportionation reaction. | - Base Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of base relative to the phosphonium salt. - Slow Addition: Add the base slowly to the phosphonium salt suspension to maintain a low concentration of free base. | |
| Poor Stereoselectivity (Unexpected E/Z Ratio) | Reaction Conditions: The stereochemical outcome of the Wittig reaction can be influenced by the solvent, temperature, and the presence of salts. | - Solvent Choice: Non-stabilized ylides in aprotic, salt-free conditions tend to favor the Z-alkene. - Temperature: Lower reaction temperatures generally increase Z-selectivity. |
| Difficulty in Product Purification | Triphenylphosphine Oxide (TPPO) Contamination: TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene, especially on a large scale. | - Crystallization: If the product is a solid, recrystallization can be effective as TPPO is often more soluble in common organic solvents. - Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by forming a complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). - Solvent Extraction: Utilize a solvent system where the product and TPPO have different solubilities. For example, TPPO is poorly soluble in nonpolar solvents like cyclohexane or hexanes. |
| Exothermic Reaction During Scale-Up | Heat of Ylide Formation: The reaction of the phosphonium salt with a strong base is often exothermic and can be difficult to control on a large scale. | - Controlled Addition: Add the base solution slowly and in portions to the phosphonium salt suspension, while carefully monitoring the internal temperature. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for generating the ylide from this compound on a large scale?
A1: For large-scale reactions with non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) are commonly used. The choice may depend on factors such as cost, safety, and compatibility with other functional groups. It is crucial to handle these reagents with appropriate safety precautions, especially at scale.
Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct without using column chromatography on a multi-kilogram scale?
A2: On a large scale, chromatography is often impractical. Several alternative methods can be employed:
-
Precipitation with Metal Salts: Adding a solution of ZnCl₂ or CaBr₂ can form an insoluble complex with TPPO, which can then be removed by filtration.
-
Solvent Trituration/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexanes or cyclohexane. After the reaction, a solvent swap to a nonpolar solvent can precipitate the TPPO. Alternatively, if your product is solid, it can be recrystallized from a suitable solvent system.
-
Liquid-Liquid Extraction: Utilizing a biphasic solvent system where the product and TPPO have different partitioning behaviors can be an effective separation technique.
Q3: What are the key safety considerations when scaling up a Wittig reaction?
A3: The primary safety concern is the exothermic nature of ylide formation, especially when using strong bases like n-BuLi. Key considerations include:
-
Temperature Control: Inadequate cooling can lead to a runaway reaction. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Reagent Addition: Slow and controlled addition of the base is critical to manage the heat evolution.
-
Inert Atmosphere: Strong bases and ylides are air and moisture sensitive. Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching and potential side reactions.
-
Handling of Pyrophoric Reagents: If using n-BuLi, ensure that all personnel are trained in the safe handling of pyrophoric materials.
Q4: Can I perform a one-pot Wittig reaction with this compound?
A4: Yes, a one-pot or in situ procedure is often advantageous, particularly if the ylide is unstable.[2] In this approach, the base is added to a mixture of the phosphonium salt and the carbonyl compound. This keeps the instantaneous concentration of the ylide low, minimizing potential decomposition.
Q5: How does the fluorine substituent on the benzyl group affect the reaction?
A5: The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the benzylic protons of the phosphonium salt, potentially making ylide formation easier compared to the non-fluorinated analogue. However, this effect is generally modest and does not significantly alter the overall reaction conditions required for non-stabilized ylides.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Wittig Reaction
| Parameter | Lab-Scale (grams) | Pilot-Scale (kilograms) | Key Considerations for Scale-Up |
| Phosphonium Salt | 1.0 eq | 1.0 eq | Consistent quality and purity are crucial. |
| Carbonyl Compound | 1.0 - 1.2 eq | 1.0 - 1.1 eq | Stoichiometry may be tightened to improve process efficiency. |
| Base (e.g., n-BuLi) | 1.1 - 1.2 eq | 1.05 - 1.1 eq | Accurate dosing is critical. Exotherm requires slow, controlled addition. |
| Solvent Volume | ~10-20 mL / g | ~5-10 L / kg | Concentration may be increased to improve throughput, but this can exacerbate exotherms. |
| Temperature | 0 °C to RT | -10 °C to 10 °C | Efficient heat removal is paramount. Jacket cooling and internal coils may be needed. |
| Addition Time | Minutes | Hours | Slow addition is necessary to control the exotherm. |
| Reaction Time | 1 - 12 hours | 8 - 24 hours | May be longer to ensure complete conversion at lower temperatures. |
| Purification Method | Chromatography | Crystallization / Precipitation / Extraction | Chromatography is generally not feasible at this scale. |
Experimental Protocols
Protocol 1: Lab-Scale (10g) Wittig Reaction with this compound
Materials:
-
This compound (10.0 g, 24.4 mmol)
-
Aldehyde/Ketone (1.0 eq, 24.4 mmol)
-
Potassium tert-butoxide (3.0 g, 26.8 mmol)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g) and anhydrous THF (150 mL). Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (3.0 g) portion-wise over 15 minutes, maintaining the temperature below 5 °C. A color change (typically to orange or red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve the aldehyde/ketone (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the ylide suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to 10 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with hexanes (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash chromatography.
Visualizations
Diagram 1: General Workflow for Scale-Up of Wittig Reaction
Caption: A generalized workflow for the scale-up of a Wittig reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to (4-Fluorobenzyl)triphenylphosphonium chloride and its Alternatives in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Substituted Benzyltriphenylphosphonium Salts
In the realm of organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules, including active pharmaceutical ingredients. The choice of the phosphonium salt, the precursor to the reactive ylide, is critical in determining the efficiency and outcome of this reaction. This guide provides a comprehensive comparison of (4-Fluorobenzyl)triphenylphosphonium chloride with its unsubstituted, electron-donating (4-methoxy), and electron-withdrawing (4-nitro) analogues. We present a detailed analysis of their ¹H NMR spectral data, experimental protocols for their synthesis and application in the Wittig reaction, and a discussion on how substituent effects influence their performance.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum of a phosphonium salt provides valuable structural information. The chemical shifts of the benzylic protons (P-CH₂) are particularly sensitive to the electronic nature of the substituent on the benzyl ring. Below is a comparative summary of the ¹H NMR data for this compound and its analogues.
| Compound | Substituent | Benzylic Protons (P-CH₂) Chemical Shift (δ, ppm) | Aromatic Protons (Benzyl Ring) Chemical Shift (δ, ppm) | Aromatic Protons (Triphenylphosphine) Chemical Shift (δ, ppm) |
| This compound | -F (Weakly Electron-Withdrawing) | 5.54 (d, J = 14.5 Hz) | 6.72-6.74 (d), 6.84-6.87 (m), 7.02-7.08 (m) | 7.58-7.61 (m), 7.72-7.77 (m) |
| Benzyltriphenylphosphonium chloride | -H (Neutral) | 2.28 (d, J = 14 Hz) | 6.85 (m), 6.97 (m) | 7.45 (m) |
| (4-Methoxybenzyl)triphenylphosphonium chloride | -OCH₃ (Electron-Donating) | Data not explicitly found, but expected to be upfield of the unsubstituted analogue. | Signals expected to be upfield due to the electron-donating effect. | Similar to other analogues. |
| (4-Nitrobenzyl)triphenylphosphonium bromide | -NO₂ (Strongly Electron-Withdrawing) | Specific chemical shift not available, but expected to be significantly downfield. | Signals expected to be downfield due to the strong electron-withdrawing effect. | Similar to other analogues. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data for the 4-methoxy and 4-nitro analogues are based on established principles of substituent effects on NMR spectra.
Performance in the Wittig Reaction: The Influence of Substituents
The electronic properties of the substituent on the benzyl ring of the phosphonium salt directly impact the stability and reactivity of the corresponding ylide, and consequently, the efficiency of the Wittig reaction.
-
Electron-donating groups (e.g., -OCH₃) destabilize the carbanionic center of the ylide, making it more reactive. This can lead to faster reaction times but may also result in lower selectivity for the Z-alkene in reactions with unstabilized ylides.
-
Electron-withdrawing groups (e.g., -F, -NO₂) stabilize the ylide through resonance or inductive effects. This increased stability generally leads to lower reactivity and may require stronger bases or harsher reaction conditions to proceed efficiently. However, stabilized ylides often exhibit higher E-selectivity in the resulting alkene.
While a direct comparative study of the yields for these specific analogues under identical conditions was not found in the searched literature, the general principles of ylide reactivity provide a strong basis for predicting their relative performance. The choice of phosphonium salt should therefore be tailored to the specific requirements of the synthesis, balancing reactivity with the desired stereochemical outcome.
Experimental Protocols
Detailed methodologies for the synthesis of the phosphonium salts and their subsequent use in the Wittig reaction are crucial for reproducible results.
Synthesis of Substituted Benzyltriphenylphosphonium Halides
A general and efficient method for the synthesis of these salts involves the reaction of the corresponding substituted benzyl halide with triphenylphosphine. Microwave irradiation has been shown to be an effective method for accelerating this reaction.[1]
General Microwave-Assisted Synthesis Protocol:
-
To a microwave reactor vessel, add triphenylphosphine (1.0 eq) and the appropriate substituted benzyl bromide or chloride (1.0 eq).
-
Add a suitable solvent, such as THF.
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
After cooling, the resulting solid phosphonium salt is typically collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
This method has been reported to provide good to quantitative yields for a variety of substituted benzyltriphenylphosphonium bromides.[1]
General Protocol for the Wittig Reaction
The following is a typical procedure for the Wittig reaction using a substituted benzyltriphenylphosphonium salt and an aldehyde.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzyltriphenylphosphonium halide in a dry, aprotic solvent such as THF or dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a strong base dropwise to the suspension to generate the ylide. Common bases include n-butyllithium, sodium hydride, or a concentrated aqueous solution of sodium hydroxide. The formation of the ylide is often indicated by a color change.
-
Once ylide formation is complete, add the aldehyde, dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to isolate the desired alkene.
Logical Relationships and Workflows
The following diagrams illustrate the key processes and relationships discussed in this guide.
References
A Researcher's Guide to the 31P NMR Analysis of Phosphonium Salts: A Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate characterization of phosphonium salts is crucial. This guide provides a comprehensive comparison of 31P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the analysis of these important compounds. Detailed experimental protocols and quantitative data are presented to support the objective evaluation of each method's performance.
Phosphonium salts, with their diverse applications as phase-transfer catalysts, ionic liquids, and synthetic reagents, demand precise and reliable analytical methods for both qualitative identification and quantitative purity assessment. Among the available techniques, 31P NMR spectroscopy stands out as a particularly powerful tool due to the inherent properties of the phosphorus-31 nucleus.
Unraveling the Identity of Phosphonium Salts with 31P NMR
The chemical shift in 31P NMR spectroscopy is highly sensitive to the electronic environment around the phosphorus atom. For phosphonium salts, the phosphorus atom is in a +5 oxidation state and is tetracoordinated, resulting in characteristic chemical shifts that are typically downfield compared to their precursor phosphines (P(III) compounds). This downfield shift is a key diagnostic feature for the formation of a phosphonium salt.
The chemical shift is influenced by the nature of the substituents attached to the phosphorus atom. Generally, electron-withdrawing groups will cause a downfield shift (higher ppm value), while electron-donating groups will cause an upfield shift (lower ppm value). This sensitivity allows for the differentiation of various phosphonium salts based on their unique chemical shifts.
Below is a summary of typical 31P NMR chemical shifts for a range of phosphonium salts, all referenced to an external standard of 85% H₃PO₄ at 0 ppm.
| Cation Type | Substituents | Example Compound | Typical 31P Chemical Shift (δ, ppm) |
| Tetraalkylphosphonium | Four identical alkyl groups | Tetra-n-butylphosphonium Bromide | ~ +32 to +34 |
| Mixed alkyl groups | Varies depending on alkyl chains | ||
| Tetraarylphosphonium | Four identical aryl groups | Tetraphenylphosphonium Chloride | ~ +22 to +25 |
| Substituted aryl groups | Varies with substituent electronics | ||
| Alkyl-Triphenylphosphonium | One alkyl, three phenyl groups | Methyltriphenylphosphonium Bromide | ~ +20 to +23 |
| Longer alkyl chains | Shifts slightly upfield with chain length | ||
| Functionalized Phosphonium | With hydroxyl, ether, etc. | Dependent on functionality |
Quantitative Analysis of Phosphonium Salts: A Detailed Protocol for 31P qNMR
Quantitative 31P NMR (qNMR) is a highly accurate and precise method for determining the purity of phosphonium salts. The 100% natural abundance and spin-1/2 nucleus of 31P, combined with a wide chemical shift range, minimize signal overlap and allow for straightforward quantification.
Experimental Protocol for Quantitative 31P NMR
1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard that has a known purity, is stable, does not react with the sample, and has a 31P signal that is well-resolved from the analyte signals. A common choice is triphenyl phosphate (TPP, δ ≈ -18 ppm).
-
Solvent Selection: Use a deuterated solvent in which both the phosphonium salt and the internal standard are fully soluble. Common solvents include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Weighing: Accurately weigh a known amount of the phosphonium salt and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer for better signal dispersion and sensitivity.
-
Pulse Sequence: Employ a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard) to ensure full relaxation between pulses. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest peak of interest).
-
Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a baseline correction.
3. Data Analysis:
-
Integration: Carefully integrate the signals corresponding to the phosphonium salt and the internal standard.
-
Purity Calculation: The purity of the phosphonium salt can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
A Comparative Look: 31P NMR vs. Alternative Analytical Techniques
While 31P NMR is a powerful tool, other analytical techniques also play a role in the characterization of phosphonium salts. The choice of method often depends on the specific analytical question being addressed.
| Feature | 31P NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of the 31P nucleus. | Measures the mass-to-charge ratio of ions. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Advantages | - Direct, non-destructive analysis- Excellent for structural elucidation- Highly quantitative without the need for response factors- Simple spectra with minimal overlap- Relatively fast for routine analysis | - High sensitivity, capable of detecting trace amounts- Provides molecular weight information- Can be coupled with chromatography (LC-MS) for complex mixture analysis | - High separation efficiency for complex mixtures- Can be used for both qualitative and quantitative analysis- A wide range of detectors can be used |
| Disadvantages | - Lower sensitivity compared to MS- Requires soluble samples- High initial instrument cost | - Can be a destructive technique- Ionization efficiency can vary between compounds, affecting quantification- Complex instrumentation requiring skilled operators | - Requires a suitable chromophore for UV detection- Method development can be time-consuming- Can be expensive due to solvent consumption and column costs |
| Best For | - Structural confirmation and purity determination of known phosphonium salts- Monitoring reactions involving phosphonium species | - Identification of unknown phosphonium salts- Analysis of phosphonium salts in complex matrices at low concentrations | - Separation and quantification of mixtures of phosphonium salts- Analysis of non-volatile or thermally labile phosphonium salts |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for phosphonium salt analysis and a decision-making guide for selecting the appropriate technique.
A Comparative Guide to the Mass Spectrometry of (4-Fluorobenzyl)triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of (4-Fluorobenzyl)triphenylphosphonium chloride and its non-fluorinated analog, Benzyltriphenylphosphonium chloride. The data presented herein is intended to assist researchers in the identification, characterization, and quantitative analysis of these compounds in various experimental settings.
Performance Comparison: Mass Spectrometry Data
Electrospray ionization (ESI) is the preferred method for the mass spectrometric analysis of phosphonium salts, as these compounds are pre-charged and thermally labile. The positive ion mode is utilized to detect the phosphonium cation. Below is a comparison of the key mass-to-charge ratios (m/z) for the target compound and its non-fluorinated alternative.
| Compound | Chemical Formula (Cation) | Molecular Weight (Cation) | Key Mass-to-Charge Ratio (m/z) | Fragmentation Pattern |
| This compound | [C25H21FP]+ | 371.41 g/mol | 371.15 [M]+ | The primary fragmentation involves the loss of the fluorobenzyl group, resulting in the triphenylphosphine fragment (m/z 262). |
| Benzyltriphenylphosphonium chloride | [C25H22P]+ | 353.42 g/mol | 353.14 [M]+[1] | Similar to its fluorinated counterpart, the main fragmentation pathway is the loss of the benzyl group, leading to the triphenylphosphine fragment (m/z 262). |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS) of Phosphonium Salts
Objective: To obtain the mass spectrum of the intact phosphonium cation and identify its principal fragments.
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of the phosphonium salt in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50 - 1000
Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the phosphonium cation. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
Visualizing Experimental Workflows and Signaling Pathways
Mitochondrial Uptake of (4-Fluorobenzyl)triphenylphosphonium Cations
This compound, particularly its radiolabeled form ([¹⁸F]FBnTP), is utilized as a positron emission tomography (PET) tracer to probe the mitochondrial membrane potential. As a lipophilic cation, it passively diffuses across the plasma membrane and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation is a key indicator of mitochondrial function and is often studied in the context of cancer research and drug development.
Caption: Mitochondrial uptake of (4-Fluorobenzyl)triphenylphosphonium cation.
Experimental Workflow for PET Imaging with ¹⁸Ftriphenylphosphonium Chloride
The use of [¹⁸F]FBnTP in PET imaging involves several key steps, from the administration of the tracer to the acquisition and analysis of the images. This workflow is critical for assessing mitochondrial activity in vivo, particularly in preclinical cancer models.
Caption: Workflow for in vivo PET imaging using [¹⁸F]FBnTP.
References
Unveiling the Reactivity of (4-Fluorobenzyl)triphenylphosphonium chloride in Wittig Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the precise construction of carbon-carbon double bonds. The choice of the phosphonium ylide is critical to the success of this reaction, influencing both reactivity and stereoselectivity. This guide provides a detailed comparison of the reactivity of (4-Fluorobenzyl)triphenylphosphonium chloride with other commonly employed phosphonium ylides, supported by established chemical principles and experimental methodologies.
The reactivity of a phosphonium ylide in the Wittig reaction is fundamentally governed by the electronic nature of the substituents on the benzylic carbon. Electron-donating groups enhance the nucleophilicity of the ylide, thereby increasing its reactivity. Conversely, electron-withdrawing groups stabilize the ylide through resonance or inductive effects, which diminishes its nucleophilicity and consequently, its reactivity.
This compound, the subject of this guide, features a fluorine atom at the para position of the benzyl group. Fluorine is an electronegative element and acts as an electron-withdrawing group through the inductive effect. This effect reduces the electron density at the benzylic carbon of the corresponding ylide, leading to its stabilization. As a result, the ylide derived from this compound is generally less reactive than its unsubstituted counterpart, benzyltriphenylphosphonium ylide.
Comparative Reactivity of Para-Substituted Benzyltriphenylphosphonium Ylides
To illustrate the impact of substituents on reactivity, the following table summarizes the expected trend in reactivity for a series of para-substituted benzyltriphenylphosphonium ylides in the Wittig reaction with a common aldehyde, such as benzaldehyde. The reactivity is qualitatively assessed based on the electronic properties of the para-substituent. A higher reactivity correlates with a faster reaction rate and often a higher yield under identical reaction conditions.
| Phosphonium Salt | Para-Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |
| (4-Methoxybenzyl)triphenylphosphonium chloride | -OCH₃ | Electron-Donating (Resonance) | Highest |
| (4-Methylbenzyl)triphenylphosphonium chloride | -CH₃ | Electron-Donating (Inductive) | High |
| Benzyltriphenylphosphonium chloride | -H | Neutral (Reference) | Moderate |
| This compound | -F | Electron-Withdrawing (Inductive) | Lower |
| (4-Nitrobenzyl)triphenylphosphonium bromide | -NO₂ | Electron-Withdrawing (Resonance) | Lowest |
This table is based on established principles of electronic effects on chemical reactivity. Actual reaction yields and rates can vary depending on specific reaction conditions.
Factors Influencing Phosphonium Ylide Reactivity
The interplay of various factors determines the overall reactivity of a phosphonium ylide in a Wittig reaction. The following diagram illustrates these key relationships.
Caption: Key factors influencing the reactivity of phosphonium ylides.
Experimental Protocols
The following is a general protocol for the Wittig reaction between a para-substituted benzyltriphenylphosphonium salt and an aldehyde. This can be adapted for specific substrates and reaction scales.
1. Preparation of the Phosphonium Ylide (Wittig Reagent)
This procedure is exemplified for the in-situ generation of the ylide from (4-nitrobenzyl)triphenylphosphonium bromide.
-
Materials:
-
4-(Nitrobenzyl)triphenylphosphonium bromide (1.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(nitrobenzyl)triphenylphosphonium bromide in anhydrous ethanol.
-
Add a solution of potassium hydroxide in anhydrous ethanol dropwise to the phosphonium salt solution at room temperature with vigorous stirring.
-
The formation of the ylide is often indicated by a color change. For the 4-nitrobenzyl ylide, a distinct red color develops.
-
Allow the reaction mixture to stir for a specified time (e.g., 20 minutes) to ensure complete ylide formation before proceeding to the next step.
-
2. Wittig Reaction with an Aldehyde
-
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
The freshly prepared phosphonium ylide solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
To the stirred solution of the phosphonium ylide, add a solution of the aldehyde in a suitable solvent (e.g., anhydrous ethanol) dropwise.
-
The reaction progress can be monitored by the disappearance of the colored ylide.
-
After the addition is complete, allow the reaction to stir at room temperature for a period of time (e.g., 1-2 hours) or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired alkene.
-
This guide provides a foundational understanding of the reactivity of this compound in the context of other phosphonium ylides. The provided experimental framework can be adapted by researchers to suit their specific synthetic goals. The choice of phosphonium ylide remains a critical parameter in the design and execution of successful Wittig reactions.
A Comparative Guide to the Synthesis of Fluoro-Stilbenes: Alternatives to (4-Fluorobenzyl)triphenylphosphonium chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of fluoro-stilbene derivatives, the Wittig reaction utilizing reagents like (4-Fluorobenzyl)triphenylphosphonium chloride has been a conventional approach. However, the landscape of organic synthesis offers a diverse toolkit of alternative methods, each with its own set of advantages concerning yield, stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of several key alternatives for the synthesis of fluoro-stilbenes, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of fluoro-stilbenes can be effectively achieved through various modern organic reactions that serve as powerful alternatives to the traditional Wittig reaction. These methods include the Horner-Wadsworth-Emmons (HWE) reaction, Mizoroki-Heck reaction, Suzuki-Miyaura coupling, Julia-Kocienski olefination, Peterson olefination, and Grubbs catalyst-mediated olefin metathesis. The choice of method often depends on the desired stereochemistry, the nature of the available starting materials, and tolerance to functional groups. The HWE reaction is a popular choice for its high (E)-selectivity and ease of byproduct removal. Cross-coupling reactions like the Mizoroki-Heck and Suzuki-Miyaura offer excellent stereocontrol and are highly versatile. The Julia-Kocienski olefination provides good yields and can be tuned for either (E) or (Z)-selectivity. The Peterson olefination offers a unique advantage in that the stereochemical outcome can be controlled by the choice of acidic or basic workup. Finally, Grubbs-catalyzed metathesis presents a distinct approach, particularly for cross-metathesis of fluorinated styrenes.
Performance Comparison
The following tables summarize the quantitative data for the synthesis of fluoro-stilbenes or closely related substituted stilbenes using the aforementioned alternative methods.
| Method | Reactants | Product | Yield (%) | E:Z Ratio | Key Conditions | Reference |
| Wittig Reaction (Baseline) | 4-Fluorobenzaldehyde, Benzyltriphenylphosphonium chloride | 4-Fluorostilbene | 48-99% | >99:1 (E) | N/A | [1] |
| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Diethyl benzylphosphonate | 4-Fluorostilbene | 78% | >95:5 (E) | NaH, THF | [2] |
| Mizoroki-Heck Reaction | 4-Fluorostyrene, Bromobenzene | 4-Fluorostilbene | 41-89% | Predominantly E | Pd(OAc)₂, K₂CO₃, DMA, 140 °C | [3] |
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid, (E)-β-Bromostyrene | 4-Fluorostilbene | ~70-90% | >98:2 (E) | Pd catalyst, base, solvent | |
| Julia-Kocienski Olefination | 4-Fluorobenzaldehyde, Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | 4-Fluorostilbene | 62-99% | E-selective | LHMDS, THF, 0 °C | [4] |
| Peterson Olefination | 4-Fluorobenzaldehyde, Benzyltrimethylsilane | 4-Fluorostilbene | Moderate | E or Z | Acidic or Basic workup | [5][6] |
| Grubbs Cross-Metathesis | 4-Fluorostyrene, Styrene | 4-Fluorostilbene | ~87% | Predominantly E | Grubbs 2nd Gen. Catalyst, reflux | [7] |
Reaction Workflows and Mechanisms
To visually represent the logical flow of these synthetic transformations, the following diagrams have been generated using Graphviz.
Caption: General experimental workflows for fluoro-stilbene synthesis.
Caption: Simplified mechanisms of alternative olefination reactions.
Detailed Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction
Synthesis of (E)-4-Fluorostilbene
-
Preparation of Diethyl benzylphosphonate: A mixture of benzyl bromide and an excess of triethyl phosphite is heated at reflux for 4-6 hours. The excess triethyl phosphite is removed under reduced pressure to yield crude diethyl benzylphosphonate, which can be purified by vacuum distillation.
-
Olefination: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The resulting solution is cooled to 0 °C, and a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-4-fluorostilbene.[2]
Mizoroki-Heck Reaction
Synthesis of (E)-4-Fluorostilbene
-
Reaction Setup: In a sealed tube, 4-bromo-1-fluorobenzene (1.0 equivalent), styrene (1.2 equivalents), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%), and potassium carbonate (2.0 equivalents) are combined in N,N-dimethylformamide (DMF).
-
Reaction: The mixture is degassed and then heated at 120-140 °C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield (E)-4-fluorostilbene.[3][8]
Suzuki-Miyaura Coupling
Synthesis of (E)-4-Fluorostilbene
-
Reaction Setup: A mixture of 4-fluorophenylboronic acid (1.2 equivalents), (E)-β-bromostyrene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 equivalents) is placed in a round-bottom flask. A solvent system of toluene, ethanol, and water (e.g., 4:1:1) is added.
-
Reaction: The mixture is degassed and then heated to reflux (around 80-100 °C) for 4-12 hours under an inert atmosphere. The reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to give (E)-4-fluorostilbene.
Julia-Kocienski Olefination
Synthesis of (E)-4-Fluorostilbene
-
Preparation of the Sulfone Anion: To a solution of benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in THF is added dropwise. The mixture is stirred at this temperature for 1 hour.
-
Olefination: A solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the solution of the sulfone anion at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford predominantly (E)-4-fluorostilbene.[4][9]
Conclusion
While the Wittig reaction remains a foundational method for olefination, a variety of powerful alternatives offer significant advantages for the synthesis of fluoro-stilbenes. The Horner-Wadsworth-Emmons reaction is a highly reliable method for producing (E)-alkenes with the benefit of easy purification. Palladium-catalyzed cross-coupling reactions, namely the Mizoroki-Heck and Suzuki-Miyaura reactions, provide excellent stereocontrol and functional group tolerance. The Julia-Kocienski olefination is a versatile method that can be tuned to favor either (E) or (Z) isomers. For specialized applications, the Peterson olefination and Grubbs-catalyzed metathesis offer unique synthetic pathways. The selection of the most appropriate method will be guided by the specific synthetic target, available starting materials, and desired stereochemical outcome, empowering researchers to design more efficient and elegant synthetic routes.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Phosphonium Salts in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice of the phosphonium salt, the precursor to the reactive ylide, is a critical determinant of the reaction's outcome, profoundly influencing reactivity, yield, and the stereochemistry of the resulting alkene. This guide provides an objective comparison of the performance of different classes of phosphonium salts, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The Dichotomy of Phosphonium Ylides: A Comparative Overview
Phosphonium ylides, generated from the deprotonation of phosphonium salts, are broadly categorized into three classes based on the electronic nature of the substituents on the carbanionic carbon: non-stabilized, semi-stabilized, and stabilized. This classification directly correlates with their reactivity and the stereochemical course of the olefination.
-
Non-stabilized Ylides: These ylides bear electron-donating or alkyl groups on the carbanion.[1][2] They are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions.[2][3] The rapid and irreversible formation of a syn-oxaphosphetane intermediate leads to the predominant formation of the cis-alkene.[2]
-
Stabilized Ylides: Characterized by the presence of electron-withdrawing groups (e.g., ester, ketone, nitrile) on the carbanionic carbon, these ylides are less reactive and more stable due to resonance delocalization of the negative charge.[2][4] The reaction with aldehydes is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which subsequently collapses to form the (E)-alkene with high selectivity.[2][4]
-
Semi-stabilized Ylides: These ylides contain an aryl or vinyl group on the carbanion, which provides a moderate degree of stabilization. Consequently, their stereoselectivity is often less pronounced, leading to mixtures of (E)- and (Z)-alkenes.[3]
Performance Comparison: Experimental Data
The selection of a phosphonium salt is dictated by the desired alkene stereochemistry and the reactivity of the carbonyl compound. The following table summarizes representative experimental data for the Wittig reaction using different phosphonium salts with benzaldehyde as a common substrate.
| Phosphonium Salt Precursor | Ylide Type | Carbonyl Compound | Product | Yield (%) | E:Z Ratio | Reference |
| Methyltriphenylphosphonium bromide | Non-stabilized | Cyclohexanone | Methylenecyclohexane | 60-78 | N/A | [5] |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | 9-Anthraldehyde | trans-9-(2-Phenylethenyl)anthracene | ~74 | Predom. E | [6] |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | Benzaldehyde | Ethyl cinnamate | 72.5 | Predom. E | [7] |
| (α-carbomethoxyethylidene)triphenylphosphorane | Stabilized | Aldehyde (+)-17 | Ester (+)-18 | 82 | N/A | [8] |
Note: The yields and E:Z ratios are highly dependent on the specific reaction conditions (base, solvent, temperature, and reaction time). The data presented here is for illustrative purposes and direct comparison should be made with caution due to the varied sources.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting a reaction to a new substrate. Below are representative experimental protocols for the Wittig reaction using a non-stabilized and a stabilized ylide.
Protocol 1: Synthesis of an Alkene using a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide from methyltriphenylphosphonium bromide and its reaction with an aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Aldehyde
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF in a flame-dried flask equipped with a magnetic stirrer.[8]
-
Cool the suspension to 0 °C in an ice bath.[8]
-
Add n-BuLi (1.1 equivalents) dropwise to the suspension. The formation of the orange-red ylide is typically observed.[8]
-
Stir the mixture at 0 °C for 30 minutes.[8]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[8]
-
Slowly add a solution of the aldehyde (1 equivalent) in dry THF to the ylide solution.[8]
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol details the reaction of a commercially available stabilized ylide with an aldehyde to selectively form the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Aldehyde
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde (1 equivalent) in dry THF, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (2 equivalents).[8]
-
Stir the reaction mixture at room temperature and then heat to 50 °C for 2 hours under an inert atmosphere.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.[8]
-
Purify the residue by flash column chromatography on silica gel to afford the (E)-alkene.[8]
Visualizing the Wittig Reaction Workflow
The following diagram illustrates the general experimental workflow for a comparative study of phosphonium salts in the Wittig reaction.
Caption: General workflow for a comparative Wittig reaction experiment.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide and the resulting reaction pathway. The following diagram illustrates the divergent pathways for non-stabilized and stabilized ylides.
Caption: Divergent pathways for non-stabilized and stabilized ylides.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Solved Wittig Reaction - Experimental Data observation white | Chegg.com [chegg.com]
- 8. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Olefination Methods: Highlighting (4-Fluorobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of a carbon-carbon double bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of olefination method can significantly impact reaction efficiency, stereochemical outcome, and purification ease. This guide provides an objective comparison of the Wittig reaction, utilizing (4-Fluorobenzyl)triphenylphosphonium chloride, against two powerful alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.
Executive Summary: Key Advantages of Alternative Olefination Strategies
While the Wittig reaction remains a foundational tool for alkene synthesis, its practical application can be hampered by challenges in purification and, in some cases, modest stereoselectivity. The Horner-Wadsworth-Emmons and Julia-Kocienski reactions have emerged as highly reliable and often superior alternatives, offering significant advantages:
-
Simplified Product Purification: A major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired alkene product, frequently necessitating column chromatography. In contrast, the HWE reaction generates a water-soluble phosphate ester, enabling straightforward removal through aqueous extraction. The Julia-Kocienski olefination also offers advantages in purification due to the nature of its byproducts.
-
Enhanced Stereoselectivity: Both the HWE and Julia-Kocienski reactions are renowned for their high E-selectivity, providing a reliable route to the thermodynamically more stable trans-alkene.[1] While the stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide and reaction conditions, often leading to mixtures of E/Z isomers, the HWE and Julia-Kocienski reactions consistently deliver high isomeric purity.[2][3]
-
Milder Reaction Conditions and Broader Substrate Scope: The Julia-Kocienski olefination, in particular, is celebrated for its mild reaction conditions and tolerance of a wide array of functional groups.[4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing for successful reactions with a broader range of aldehydes and ketones, including those that may be unreactive in Wittig reactions.[1]
Comparative Performance Data
To illustrate the practical differences between these methods, the following table summarizes typical experimental outcomes for the olefination of a representative aldehyde, benzaldehyde, with reagents designed to introduce a 4-fluorobenzyl moiety.
| Olefination Method | Reagent | Typical Yield (%) | Typical E/Z Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | This compound | 60-85%[5] | Variable (often E-selective with stabilized ylides)[6] | Readily available starting materials. | Triphenylphosphine oxide byproduct complicates purification; stereoselectivity can be moderate.[7] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (4-fluorobenzyl)phosphonate | 85-95%[8] | >95:5 (E/Z)[1][9] | High yields; excellent E-selectivity; water-soluble byproduct simplifies purification. | Phosphonate reagent requires separate synthesis. |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl (4-fluorobenzyl) sulfone | 80-95%[2][10] | >98:2 (E/Z)[2][3] | Excellent E-selectivity; mild reaction conditions; broad functional group tolerance. | Sulfone reagent synthesis is multi-step. |
Reaction Mechanisms and Workflows
The distinct mechanistic pathways of these three olefination methods underpin their differing performance characteristics.
Wittig Reaction
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine or an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide.
Caption: General workflow of the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide. The reaction proceeds through a similar intermediate to form the alkene and a water-soluble phosphate salt.
Caption: General workflow of the HWE reaction.
Julia-Kocienski Olefination
The Julia-Kocienski olefination involves the reaction of an aldehyde with a metalated heteroaryl sulfone. The reaction proceeds through a Smiles rearrangement followed by elimination to afford the alkene with high E-selectivity.
Caption: General workflow of the Julia-Kocienski olefination.
Detailed Experimental Protocols
The following are representative experimental protocols for each olefination method for the synthesis of 4-fluoro-stilbene derivatives.
Wittig Reaction Protocol
Synthesis of 4-fluoro-stilbene using this compound
-
To a stirred suspension of this compound (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour to ensure complete ylide formation.
-
Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the 4-fluoro-stilbene from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Synthesis of (E)-4-fluoro-stilbene using Diethyl (4-fluorobenzyl)phosphonate
-
To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (4-fluorobenzyl)phosphonate (1.1 equiv.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by column chromatography on silica gel.
Julia-Kocienski Olefination Protocol
Synthesis of (E)-4-fluoro-stilbene using 1-Phenyl-1H-tetrazol-5-yl (4-fluorobenzyl) sulfone
-
To a solution of 1-Phenyl-1H-tetrazol-5-yl (4-fluorobenzyl) sulfone (1.1 equiv.) and benzaldehyde (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv., 0.5 M in toluene) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (E)-4-fluoro-stilbene.
Conclusion
For the synthesis of 4-fluoro-stilbene and related compounds, both the Horner-Wadsworth-Emmons and Julia-Kocienski olefination methods offer significant advantages over the traditional Wittig reaction using this compound. The primary benefits of these alternative methods are their superior E-stereoselectivity and the simplified purification of the final product. The HWE reaction provides a practical and high-yielding route with an easily removable byproduct. The Julia-Kocienski olefination offers exceptional stereocontrol under mild conditions, making it particularly valuable for complex molecule synthesis where functional group tolerance is paramount. While the Wittig reaction is a classic and useful transformation, for applications demanding high stereopurity and operational simplicity, the HWE and Julia-Kocienski reactions represent more advanced and efficient choices for contemporary organic synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
A Comparative Guide to the Stereoselectivity of Stabilized and Non-Stabilized Ylides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds. A critical aspect of this powerful transformation is the stereochemical outcome of the resulting alkene, which is profoundly influenced by the nature of the phosphorus ylide employed. This guide provides an objective comparison of the stereoselectivity observed with stabilized and non-stabilized ylides, supported by experimental data, detailed protocols, and a mechanistic overview.
Executive Summary
The stereoselectivity of the Wittig reaction is dictated by the electronic properties of the substituent on the carbanionic carbon of the ylide. Non-stabilized ylides , bearing alkyl or hydrogen substituents, typically react under kinetic control to yield (Z)-alkenes with moderate to high selectivity.[1][2] In contrast, stabilized ylides , which feature electron-withdrawing groups such as esters or ketones, undergo a thermodynamically controlled reaction to predominantly form (E)-alkenes with high selectivity.[1][2] This fundamental difference in stereochemical preference is a key consideration in synthetic planning.
Data Presentation: A Comparative Analysis of E/Z Ratios
The following table summarizes quantitative data from various experiments, showcasing the distinct stereochemical outcomes with stabilized and non-stabilized ylides.
| Ylide Type | Ylide | Aldehyde | Solvent | Base | E/Z Ratio | Reference |
| Non-Stabilized | Benzyltriphenylphosphonium chloride | Benzaldehyde | Dichloromethane | 50% aq. NaOH | Mixture, predominantly Z | [3] |
| Non-Stabilized | Methyltriphenylphosphonium bromide | Benzaldehyde | THF | n-BuLi | Predominantly Z | [4] |
| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | Benzaldehyde | Dichloromethane | None (stable ylide) | >95:5 (E:Z) | [5] |
| Stabilized | Methyl (triphenylphosphoranylidene)acetate | Benzaldehyde | Aqueous NaHCO₃ | None (in situ) | 95.5:4.5 (E:Z) | [6] |
| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | 4-Nitrobenzaldehyde | Aqueous NaHCO₃ | None (in situ) | >90% E | [7] |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | None (solvent-free) | None (stable ylide) | Predominantly E | [8][9][10] |
Mechanistic Rationale for Stereoselectivity
The differing stereochemical pathways of stabilized and non-stabilized ylides can be attributed to the reversibility of the initial step in the reaction mechanism: the formation of the oxaphosphetane intermediate.[1]
Caption: Reaction pathways for non-stabilized and stabilized ylides.
With non-stabilized ylides , the initial cycloaddition to form the oxaphosphetane is rapid and irreversible.[1] The reaction proceeds through a lower energy, puckered transition state that leads to the cis-oxaphosphetane, which then rapidly decomposes to the (Z)-alkene.[1]
Conversely, with stabilized ylides , the initial cycloaddition is reversible.[11][12] This allows for equilibration between the initially formed cis- and the thermodynamically more stable trans-oxaphosphetane.[11] The reaction pathway then preferentially proceeds through the decomposition of the more stable trans-oxaphosphetane to yield the (E)-alkene.
Experimental Protocols
The following are representative experimental protocols for Wittig reactions employing non-stabilized and stabilized ylides.
Protocol 1: Synthesis of (Z)-Stilbene using a Non-Stabilized Ylide
This protocol is adapted from the reaction of benzaldehyde with benzyltriphenylphosphonium chloride.[3][13]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH)
-
Deionized water
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
95% Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[3]
-
Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium salt to form the ylide in situ, which then reacts with the benzaldehyde. Continue stirring vigorously for 30 minutes.[3][13]
-
Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite.[3] Continue washing with 10 mL portions of water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[3] Decant the dried solution and remove the dichloromethane by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude stilbene from 95% ethanol to obtain the purified product, which will be a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being the major component from the initial reaction.[13]
Protocol 2: Synthesis of Ethyl (E)-Cinnamate using a Stabilized Ylide
This protocol describes the reaction of benzaldehyde with the commercially available, stable ylide, ethyl (triphenylphosphoranylidene)acetate.[5][9][10]
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate (carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve chlorobenzaldehyde (or benzaldehyde, 50 mg) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.[5]
-
Reaction: Add 1.2 molar equivalents of ethyl (triphenylphosphoranylidene)acetate portion-wise while stirring. Stir the reaction mixture at room temperature for two hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation of Byproduct: Upon completion of the reaction, evaporate the dichloromethane with a stream of nitrogen gas. Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.[5]
-
Isolation of Product: Transfer the solution containing the product to a clean vial, leaving the precipitated byproduct behind. Evaporate the solvent to obtain the crude ethyl cinnamate.
-
Purification: The crude product can be further purified by microscale wet column chromatography to yield predominantly ethyl (E)-cinnamate.[5]
Conclusion
The stereochemical outcome of the Wittig reaction is a predictable and controllable aspect of the synthesis, primarily dependent on the electronic nature of the ylide. Non-stabilized ylides reliably produce (Z)-alkenes via a kinetically controlled pathway, while stabilized ylides afford (E)-alkenes through a thermodynamically controlled process. This understanding, coupled with the appropriate selection of reactants and reaction conditions, allows for the targeted synthesis of specific alkene isomers, a critical capability in the fields of fine chemical synthesis and drug development.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciepub.com [sciepub.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. webassign.net [webassign.net]
- 10. webassign.net [webassign.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved Synthesis of (Z)- and (E)- Stilbenes By the Wittig | Chegg.com [chegg.com]
A Comparative Guide to Olefination: Cost-Benefit Analysis of (4-Fluorobenzyl)triphenylphosphonium chloride in Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making reagents such as (4-Fluorobenzyl)triphenylphosphonium chloride valuable tools in the synthetic chemist's arsenal. This guide provides a comprehensive cost-benefit analysis of using this Wittig reagent compared to its primary alternative, the Horner-Wadsworth-Emmons (HWE) reaction, supported by experimental data and detailed protocols.
The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound is a key reagent in this reaction for the introduction of a 4-fluorobenzyl moiety. However, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate esters, has emerged as a popular alternative, often lauded for its practical advantages. This guide will delve into a quantitative and qualitative comparison of these two methods.
At a Glance: Wittig vs. Horner-Wadsworth-Emmons for 4-Fluoroalkene Synthesis
| Feature | This compound (Wittig) | Diethyl (4-fluorobenzyl)phosphonate (HWE) |
| Reagent Cost | See Table 2 | See Table 2 |
| Typical Yield | Moderate to High (often 50-80%) | Generally High (often >80%) |
| Stereoselectivity | Generally favors Z-alkene (cis) with non-stabilized ylides | Generally favors E-alkene (trans) |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Diethyl phosphate (water-soluble, easy to remove) |
| Reaction Conditions | Often requires strong bases (e.g., n-BuLi, NaH) and anhydrous conditions | Can be performed with milder bases (e.g., NaH, K2CO3) |
| Purification | Often requires column chromatography | Simple aqueous work-up is often sufficient |
Cost Analysis of Key Reagents
The economic feasibility of a synthetic route is a critical factor in both academic research and industrial drug development. The following table provides an approximate cost comparison for the key reagents required for the synthesis of a 4-fluorostilbene derivative via the Wittig and HWE reactions. Prices are based on currently available data from chemical suppliers and are subject to change.
Table 2: Reagent Cost Comparison
| Reagent | Supplier Example(s) | Approximate Price (USD) per Gram |
| This compound | Sigma-Aldrich, Oakwood Chemical | $1.68 - $5.16 |
| Diethyl (4-fluorobenzyl)phosphonate | TCI America, Chem-Impex | $9.40 - $29.34 |
| 4-Fluorobenzaldehyde | Major Chemical Suppliers | ~$1.00 - $3.00 |
| Sodium Hydride (60% dispersion in mineral oil) | Major Chemical Suppliers | ~$0.50 - $1.50 |
| n-Butyllithium (solution in hexanes) | Major Chemical Suppliers | ~$0.20 - $0.50 per mL of 2.5 M solution |
| Anhydrous Tetrahydrofuran (THF) | Major Chemical Suppliers | ~$0.10 - $0.30 per mL |
| Dichloromethane (DCM) | Major Chemical Suppliers | ~$0.05 - $0.15 per mL |
Note: Prices are for research-grade quantities and can vary significantly based on purity, quantity, and supplier.
Performance Comparison: A Deeper Dive
Beyond the initial reagent cost, a thorough cost-benefit analysis must consider factors such as reaction yield, efficiency, and the cost associated with purification.
The Wittig Reaction with this compound
The Wittig reaction is a robust method for olefination. The use of non-stabilized ylides, such as the one generated from this compound, typically leads to the formation of the Z-alkene (cis-isomer) as the major product.
Advantages:
-
Reliable for Z-alkene synthesis: It is a go-to method when the cis-isomer is the desired product.
-
Broad substrate scope: Tolerates a wide range of functional groups on the aldehyde or ketone.
Disadvantages:
-
Byproduct removal: The primary drawback is the formation of triphenylphosphine oxide as a byproduct. Its removal from the reaction mixture can be challenging and often necessitates column chromatography, which adds to the overall cost and time of the synthesis.
-
Harsh reaction conditions: The generation of the ylide often requires strong, moisture-sensitive bases like n-butyllithium or sodium hydride, necessitating stringent anhydrous reaction conditions.
The Horner-Wadsworth-Emmons (HWE) Reaction with Diethyl (4-fluorobenzyl)phosphonate
The HWE reaction is often considered a more practical alternative to the Wittig reaction for many applications.
Advantages:
-
Facile purification: The phosphate byproduct is water-soluble and can be easily removed by a simple aqueous extraction, often eliminating the need for chromatography.[1]
-
High E-selectivity: The reaction typically yields the thermodynamically more stable E-alkene (trans-isomer) with high selectivity.
-
Milder conditions: While strong bases can be used, the reaction can often be carried out with milder bases like sodium ethoxide or potassium carbonate.
Disadvantages:
-
Higher initial reagent cost: As indicated in Table 2, the phosphonate reagent is generally more expensive per gram than the corresponding phosphonium salt.
-
Primarily yields E-alkenes: While modifications exist to favor the Z-isomer, the standard HWE reaction is not the ideal choice for synthesizing cis-alkenes.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of a 4-fluorostilbene derivative using both methods.
Protocol 1: Wittig Reaction for the Synthesis of 4-Fluorostilbene
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask and cool to 0 °C. Slowly add this compound (1.1 equivalents) in portions. Allow the reaction mixture to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 4-fluorostilbene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-4-Fluorostilbene
Materials:
-
Diethyl (4-fluorobenzyl)phosphonate
-
4-Fluorobenzaldehyde
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phosphonate Anion Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes. Add anhydrous THF and cool to 0 °C. Slowly add diethyl (4-fluorobenzyl)phosphonate (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The aqueous layer containing the phosphate byproduct is discarded. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (E)-4-fluorostilbene. Further purification by recrystallization may be performed if necessary.
Visualizing the Synthetic Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental mechanistic differences between the Wittig and HWE reactions.
References
Safety Operating Guide
Proper Disposal of (4-Fluorobenzyl)triphenylphosphonium chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in the handling and disposal of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of (4-Fluorobenzyl)triphenylphosphonium chloride, a halogenated organic phosphonium salt. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
This compound should not be released into the environment.[1] Proper disposal requires careful segregation and handling as a regulated chemical waste. The primary disposal route for this compound is through a licensed hazardous waste disposal facility, typically involving incineration.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]
-
Hand Protection: Use protective gloves. It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time.[1]
-
Body Protection: Wear long-sleeved clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling bulk quantities or generating dust.[2] Avoid creating dust during handling and disposal.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation:
-
Isolate Halogenated Waste: this compound is a halogenated organic compound.[2][3] It must be collected separately from non-halogenated chemical waste.[2][4] This is crucial as the disposal methods and costs for these two streams differ significantly.[2]
-
Avoid Mixing with Incompatible Wastes: Do not mix this compound with strong acids, bases, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[2][5]
2. Containerization:
-
Select an Appropriate Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4] Do not use abbreviations or chemical formulas.[4] If it is a mixed halogenated waste container, all constituents and their approximate percentages must be listed.[3]
3. Waste Collection:
-
Solid Waste: For solid this compound, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust formation.[1]
-
Contaminated Materials: Any materials contaminated with the compound, such as absorbent pads from a spill cleanup, gloves, or weighing papers, should also be placed in the same halogenated waste container.[2]
-
Solutions: If the compound is in solution, it should be collected in a designated container for halogenated organic liquids.[4][6] The pH of the solution should be between 6 and 9.[6]
4. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[2]
-
Secondary Containment: The container should be placed in secondary containment to prevent the release of material in case of a leak.[2]
-
Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (approximately three-quarters full), contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to arrange for a waste pickup.[2]
-
Documentation: Complete any required hazardous waste disposal forms, providing accurate information about the contents of the container.[2]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill: Use inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Collect the Material: Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Storage Class (Germany) | Class 11 | [1] |
| pH of Waste Solutions | Adjust to 6-9 | [6] |
| Halogen Content for Segregation | > 2% for halogenated waste | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of (4-Fluorobenzyl)triphenylphosphonium chloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (4-Fluorobenzyl)triphenylphosphonium chloride, a compound that, while valuable in synthesis, requires careful management. Adherence to these protocols will not only protect personnel but also ensure the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hygroscopic solid that can cause skin and eye irritation. Inhalation of dust should be avoided. The primary safety measures involve the consistent and correct use of Personal Protective Equipment (PPE).
Key PPE Requirements:
-
Eye Protection: Always wear chemical safety goggles with side shields or a face shield to protect against dust particles and potential splashes.
-
Hand Protection: Nitrile or fluorinated rubber gloves are recommended for handling this compound.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving.
-
Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of dust generation, consider a disposable coverall.
-
Respiratory Protection: For small-scale laboratory use, handling in a well-ventilated area or a chemical fume hood is sufficient. In situations where dust generation is unavoidable or for larger quantities, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter is necessary.
A summary of recommended PPE is provided in the table below for quick reference.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields (or a face shield). |
| Hand Protection | Nitrile or fluorinated rubber gloves. Inspect before use. Consider double-gloving for extended handling.[1] |
| Body Protection | Laboratory coat. Disposable coveralls for high-dust-potential tasks. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. For significant dust, use an approved particulate respirator. |
Operational Plan: Step-by-Step Handling Procedures
Given that this compound is hygroscopic, meaning it readily absorbs moisture from the air, specific handling procedures are necessary to maintain its chemical integrity and prevent the creation of hazardous situations.
Step 1: Preparation
-
Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, clean, dry, and readily accessible to minimize the time the container is open.
-
An emergency eyewash station and safety shower should be in close proximity and unobstructed.
Step 2: Weighing and Dispensing
-
To minimize exposure to atmospheric moisture, perform weighing and dispensing operations as quickly as possible.
-
Open the container in a low-humidity environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), if available and the scale of the reaction warrants it.
-
Use a clean, dry spatula to transfer the solid. Avoid creating dust clouds. If dust is generated, ensure it is contained within the fume hood.
-
Immediately and securely reseal the container after dispensing the desired amount.
Step 3: During the Reaction
-
Conduct all reactions involving this compound in a well-ventilated chemical fume hood.
-
Keep the reaction vessel closed to the extent possible to prevent the release of any vapors or dust.
-
Maintain good laboratory hygiene. Do not eat, drink, or smoke in the laboratory.
Step 4: Post-Handling
-
Thoroughly clean all equipment that has come into contact with the chemical.
-
Decontaminate the work surface.
-
Remove and dispose of contaminated gloves and any disposable protective clothing in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, dedicated hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Small-Scale Laboratory Deactivation (for experienced personnel only)
-
For small residual amounts, chemical deactivation can be considered by trained personnel. A possible method involves controlled oxidation. This should only be performed by chemists familiar with the reaction and its potential hazards.
-
Procedure:
-
In a chemical fume hood, cautiously add the phosphonium salt waste to a stirred solution of a suitable oxidizing agent (e.g., a solution of sodium hypochlorite). The reaction may be exothermic.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography or other appropriate analytical methods).
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the neutralized aqueous solution in accordance with local regulations for aqueous chemical waste.
-
Step 3: Disposal of Bulk Quantities
-
For larger quantities of unused or waste this compound, do not attempt on-site deactivation.
-
Package the waste in a securely sealed and clearly labeled container.
-
Arrange for disposal through a licensed professional waste disposal service. Ensure that the service is aware of the chemical's identity and properties.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these detailed safety and logistical procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
